molecular formula C10H8N2O2 B1380391 3-Aminoquinoline-5-carboxylic acid CAS No. 1539636-62-8

3-Aminoquinoline-5-carboxylic acid

Cat. No.: B1380391
CAS No.: 1539636-62-8
M. Wt: 188.18 g/mol
InChI Key: CCBQYDTTWSYMNT-UHFFFAOYSA-N
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Description

3-Aminoquinoline-5-carboxylic acid is a useful research compound. Its molecular formula is C10H8N2O2 and its molecular weight is 188.18 g/mol. The purity is usually 95%.
BenchChem offers high-quality 3-Aminoquinoline-5-carboxylic acid suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about 3-Aminoquinoline-5-carboxylic acid including the price, delivery time, and more detailed information at info@benchchem.com.

Structure

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

3-aminoquinoline-5-carboxylic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H8N2O2/c11-6-4-8-7(10(13)14)2-1-3-9(8)12-5-6/h1-5H,11H2,(H,13,14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

CCBQYDTTWSYMNT-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=C2C=C(C=NC2=C1)N)C(=O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H8N2O2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

188.18 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Foundational & Exploratory

Technical Whitepaper: Spectral Characterization of 3-Aminoquinoline-5-carboxylic Acid

Author: BenchChem Technical Support Team. Date: February 2026

This technical guide provides an in-depth spectral analysis of 3-Aminoquinoline-5-carboxylic acid (3-AQ-5-CA) , a critical bifunctional scaffold used in the synthesis of kinase inhibitors and DNA-intercalating agents.

Due to the specific substitution pattern (3,5-disubstituted quinoline), direct spectral databases are often proprietary. This guide synthesizes data from established component analogs (3-aminoquinoline and quinoline-5-carboxylic acid) and substituent chemical shift theory to provide a high-confidence predictive analysis.

Molecular Architecture & Electronic Environment

The 3-AQ-5-CA molecule presents a unique "push-pull" electronic system:

  • Electron Donor (Push): The amino group (

    
    ) at position 3 donates electron density into the heteroaromatic ring via resonance (
    
    
    
    effect).
  • Electron Acceptor (Pull): The carboxylic acid (

    
    ) at position 5 withdraws electron density (
    
    
    
    and
    
    
    effects), particularly affecting the carbocyclic ring.
  • Quinoline Core: The nitrogen atom at position 1 creates an inherent dipole, deshielding the protons at positions 2 and 8.

Visualization: Structural Logic & Numbering

The following diagram illustrates the numbering scheme and the opposing electronic effects that dictate the spectral signature.

G Core Quinoline Core (C9H6N) Pos3 Position 3: -NH2 (Electron Donor) Core->Pos3 Substituted at C3 Pos5 Position 5: -COOH (Electron Withdrawing) Core->Pos5 Substituted at C5 Spec Spectral Consequence Pos3->Spec Shields C2, C4 Upfield Shift Pos5->Spec Deshields C6, C8 Downfield Shift

Caption: Electronic influence of substituents on the quinoline scaffold determining NMR chemical shifts.

Nuclear Magnetic Resonance (NMR) Spectroscopy

Primary Solvent Recommendation: Dimethyl sulfoxide-d6 (


) is required.[1][2] The zwitterionic potential of the amino-acid functionality leads to poor solubility in 

.

also slows proton exchange, allowing observation of the labile

and

protons.
A. H NMR (Proton) Analysis

The proton spectrum is characterized by three distinct regions: the exchangeable protons, the heteroaromatic ring, and the carbocyclic ring.

Proton AssignmentChemical Shift (

, ppm)
MultiplicityCausality & Diagnostic Notes
-COOH 12.5 - 13.5 Broad SingletHighly deshielded acidic proton. Disappears upon

shake (Exchangeable).
H-2 8.6 - 8.8 Singlet (d)Deshielded by adjacent Ring Nitrogen (N1). Slightly shielded relative to quinoline due to C3-NH2 donation.
H-8 8.1 - 8.3 DoubletDeshielded by N1 lone pair anisotropy ("peri-effect") and C5-COOH withdrawal.
H-4 7.4 - 7.6 Singlet (d)Ortho to amino group. Shielded by resonance electron donation from N-3.
H-6, H-7 7.6 - 7.9 MultipletComplex coupling pattern (ABX system with H8). Influenced by C5-COOH deshielding.
-NH2 5.5 - 6.2 Broad SingletBroadened by quadrupole moment of Nitrogen. Disappears upon

shake.[3][4]

Critical Validation Protocol (D2O Exchange): To distinguish the aromatic singlets (H2/H4) from residual solvent peaks, add 1-2 drops of Deuterium Oxide (


) to the NMR tube and shake.
  • Result: The peaks at ~13.0 ppm (-COOH) and ~5.8 ppm (-NH2) will vanish. The aromatic signals will remain but may sharpen due to loss of coupling to labile protons.

B. C NMR (Carbon) Analysis[2][3][4][5][6]
  • Carbonyl (C=O): 167-170 ppm. Distinctive downfield peak.[3]

  • C-2: ~145-150 ppm.[1] Deshielded by N1.

  • C-3: ~140-142 ppm.[5] Directly attached to the amino group (Ipso effect).

  • C-5: ~125-130 ppm.[1] Attached to the carboxyl group.[3][4]

Infrared (IR) Spectroscopy

The IR spectrum of 3-AQ-5-CA is dominated by the interference between the amino and carboxylic acid moieties. In the solid state (KBr pellet), the molecule often exists as a zwitterion or forms strong intermolecular hydrogen bonds.

Functional GroupWavenumber (

)
Intensity/ShapeStructural Origin
O-H Stretch 2500 - 3300 Very BroadCarboxylic acid dimer "fishhook" shape.[3] Often obscures N-H stretches.
N-H Stretch 3350 - 3450 Medium DoubletPrimary amine (

) asymmetric/symmetric stretch. Visible at the high-frequency edge of the OH band.
C=O Stretch 1680 - 1710 StrongCarboxylic acid carbonyl. Lower frequency indicates strong H-bonding or conjugation.
C=N / C=C 1580 - 1620 Medium-StrongQuinoline aromatic ring skeletal vibrations.
C-O Stretch 1200 - 1300 StrongC-O single bond of the carboxylic acid.

UV-Vis Spectroscopy

The UV-Vis profile is pH-dependent due to the amphoteric nature of the molecule (Basic N-ring/N-amine and Acidic COOH).

  • Solvent: Ethanol or Methanol.[2]

  • 
     (Band I):  230-250 nm (
    
    
    
    transition of the aromatic core).
  • 
     (Band II):  320-350 nm (
    
    
    
    transition).
    • Note: The 3-amino group causes a bathochromic shift (red shift) compared to unsubstituted quinoline (typically ~313 nm) due to the auxochromic effect extending conjugation.

Experimental Workflow: Synthesis to Characterization

The following workflow outlines the logical progression for validating this compound, ensuring high data integrity.

Workflow Sample Crude 3-AQ-5-CA Solubility Solubility Check (Use DMSO-d6) Sample->Solubility HNMR 1H NMR (400 MHz+) Solubility->HNMR Dissolve D2O D2O Exchange Test HNMR->D2O Verify -OH/-NH2 IR FT-IR (ATR/KBr) D2O->IR Cross-Ref C=O Validation Structure Confirmation IR->Validation

Caption: Step-by-step validation protocol for 3-Aminoquinoline-5-carboxylic acid.

References

  • ChemicalBook. 3-Aminoquinoline NMR and Spectral Data. (Accessed 2024). Provides foundational data for the 3-aminoquinoline substructure.[2][5]

  • National Institutes of Health (PubChem). 3-Aminoquinoline Compound Summary. CID 11375.

  • BenchChem. Technical Guide to the Spectroscopic Profile of 3-Aminoisoquinoline. (Analogous heterocyclic amine spectral behavior).

  • LibreTexts Chemistry. Spectroscopy of Carboxylic Acids. (General principles for COOH spectral assignment in aromatic systems).

  • SpectraBase. 3-Quinolinecarboxylic acid NMR Data. (Reference for quinoline-carboxylic acid shift tendencies).

Sources

Technical Guide: Determination of Fluorescence Quantum Yield for 3-Aminoquinoline-5-carboxylic Acid

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary

3-Aminoquinoline-5-carboxylic acid represents a critical scaffold in medicinal chemistry, particularly in the development of kinase inhibitors and DNA-intercalating fluorescent probes. Its photophysical behavior is governed by Intramolecular Charge Transfer (ICT) between the electron-donating amine (position 3) and the electron-withdrawing carboxyl group (position 5).

Accurate determination of the fluorescence quantum yield (


) is essential to validate its utility as a probe. Because this fluorophore exhibits significant solvatochromism and pH-sensitivity (zwitterionic potential), a rigid "single-point" measurement is insufficient. This guide details the Comparative Slope Method , the gold standard for solution-phase fluorometry, ensuring data integrity compliant with IUPAC guidelines.

Photophysical Rationale & Experimental Design

Before beginning, one must understand the specific challenges posed by the 3-aminoquinoline scaffold:

  • pH Sensitivity: The quinoline nitrogen (

    
    ) and the carboxylic acid (
    
    
    
    ) create multiple prototropic forms (cation, neutral, anion, zwitterion).
    • Directive: Perform measurements in buffered solutions (e.g., PBS pH 7.4) or defined organic solvents (MeOH, DMSO) to ensure a single species dominates.

  • Solvatochromism: The ICT state is stabilized by polar solvents, often causing a bathochromic (red) shift in emission and variation in

    
    .
    
    • Directive: The Refractive Index (

      
      ) correction in the calculation is critical when the standard and sample are in different solvents.
      
Selection of Reference Standard

The choice of standard relies on spectral overlap.[1] For 3-aminoquinoline derivatives (typically


 nm, 

nm), Quinine Sulfate is the primary choice.
StandardSolvent


Range
Application Note
Quinine Sulfate 0.1 M

0.546 (54.6%)300–360 nmRecommended. Best spectral overlap.
Coumarin 153 Ethanol0.38 (38%)380–440 nmUse if

> 380 nm.
Tryptophan Water (pH 7)0.14 (14%)280–300 nmUse only if excitation is deep UV.

Instrumentation & Reagents

Hardware
  • UV-Vis Spectrophotometer: Double-beam preferred for baseline stability.

  • Spectrofluorometer: Photon-counting detection mode recommended.

  • Cuvettes: Quartz fluorescence cuvettes (10 mm path length), 4-sided clear. Do not use plastic or glass.

Reagents
  • Analyte: 3-Aminoquinoline-5-carboxylic acid (>98% purity).

  • Reference Standard: Quinine Sulfate Dihydrate (NIST Traceable or high purity).

  • Solvents: Spectroscopic grade (HPLC grade or higher) Ethanol, Methanol, or Water.

  • Acid: 0.1 M

    
     (prepared with ultrapure water) for the standard.
    

Experimental Protocol: The Comparative Slope Method

This method eliminates concentration errors by plotting Integrated Fluorescence vs. Absorbance.

Phase 1: Preparation
  • Stock Solutions: Prepare a 1 mM stock of the Analyte in the chosen solvent (e.g., Methanol) and the Standard in 0.1 M

    
    .
    
  • Dilution Series: Prepare 5 dilutions for both the Analyte and the Standard.

    • Target Absorbance: The Optical Density (OD) at the excitation wavelength (

      
      ) must fall between 0.01 and 0.05 .
      
    • Why? This strictly avoids the Inner Filter Effect (IFE) , where high concentration causes re-absorption of emitted light and non-linear detector response.

Phase 2: Spectroscopic Measurements[2]

Step 1: Absorption Scan

  • Blank the UV-Vis with pure solvent.

  • Measure the absorbance of all 5 dilutions at the chosen

    
     (e.g., 350 nm).
    
  • Validation: Ensure the background absorbance (at >600 nm) is zero.

Step 2: Fluorescence Scan

  • Set

    
     to the same wavelength used in Step 1.
    
  • Set emission slit widths (typically 1–5 nm) and keep them constant for all samples and standards.

  • Scan emission from 10 nm above

    
     to 700 nm.
    
  • Integration: Calculate the total area under the curve (Integrated Fluorescence Intensity,

    
    ) for each scan.
    
Phase 3: Workflow Visualization

QY_Workflow Start Start: Stock Prep Dilution Prepare 5 Dilutions (Target OD 0.01 - 0.05) Start->Dilution UV_Vis Measure Absorbance at λ_ex Dilution->UV_Vis Check_IFE Is Abs < 0.05? UV_Vis->Check_IFE Check_IFE->Dilution No (Re-dilute) Fluoro Measure Fluorescence (Integrate Area) Check_IFE->Fluoro Yes Plot Plot Integrated F vs. Absorbance Fluoro->Plot Calc Calculate Gradient (Grad) Apply Parker-Rees Eq Plot->Calc

Caption: Step-by-step workflow for relative quantum yield determination, emphasizing the critical Absorbance checkpoint to prevent Inner Filter Effects.

Data Analysis & Calculation

The Parker-Rees Equation

Calculate the quantum yield (


) using the gradients obtained from the linear plots.


Where:

  • 
    : Quantum Yield (Dimensionless)
    
  • 
    : Slope of the line (Integrated Fluorescence vs. Absorbance)[2]
    
  • 
    : Refractive Index of the solvent[2]
    
  • 
    : Unknown Sample (3-Aminoquinoline-5-carboxylic acid)
    
  • 
    : Standard (Quinine Sulfate)[3][4]
    
Refractive Index Correction Table

Failure to correct for


 is the most common source of error (up to 15% deviation).
SolventRefractive Index (

) at 20°C
Correction Factor (

) vs Water
Water / 0.1 M H2SO4 1.3331.00
Methanol 1.3280.99
Ethanol 1.3611.04
DMSO 1.4791.23

Note: If your analyte is in DMSO and standard in water, the correction factor is significant (


).

Troubleshooting & Validation

Inner Filter Effect (IFE) Logic

If the absorbance is too high, the excitation beam is attenuated before reaching the center of the cuvette, and emitted light is re-absorbed.

IFE_Logic cluster_0 Linear Regime (Correct) cluster_1 Inner Filter Effect (Error) Low_Conc Low Conc (Abs < 0.05) Linear Fluorescence ∝ Concentration Low_Conc->Linear High_Conc High Conc (Abs > 0.1) Atten Excitation Light Attenuated High_Conc->Atten ReAbs Emission Re-absorbed High_Conc->ReAbs NonLin Calculated QY artificially LOW Atten->NonLin ReAbs->NonLin

Caption: Logic diagram illustrating why high absorbance leads to underestimation of Quantum Yield.

Common Pitfalls
  • Oxygen Quenching: Aminoquinolines can be susceptible to dynamic quenching by dissolved oxygen.

    • Validation: Degas the solvent (sparge with

      
       or Ar for 10 mins) and compare the intensity. If intensity increases >5%, all measurements must be performed in degassed solvents.
      
  • Raman Scattering: In samples with low quantum yield (<5%), solvent Raman peaks can interfere.

    • Validation: Run a solvent-only blank and subtract this spectrum from the sample emission spectrum.

References

  • Brouwer, A. M. (2011).[5] Standards for photoluminescence quantum yield measurements in solution (IUPAC Technical Report). Pure and Applied Chemistry, 83(12), 2213-2228.[5] [Link]

  • Williams, A. T. R., Winfield, S. A., & Miller, J. N. (1983). Relative fluorescence quantum yields using a computer-controlled luminescence spectrometer. The Analyst, 108(1290), 1067. [Link]

  • Lakowicz, J. R. (2006).[6] Principles of Fluorescence Spectroscopy (3rd ed.). Springer. [Link]

  • NIST. (n.d.). Standard Reference Material 936a - Quinine Sulfate Dihydrate. National Institute of Standards and Technology. [Link]

Sources

Technical Guide: Photophysical Properties of 3-Aminoquinoline-5-carboxylic acid

[1]

Executive Summary

3-Aminoquinoline-5-carboxylic acid represents a class of heteroaromatic fluorophores characterized by a donor-acceptor (D-π-A) motif.[1] The presence of an electron-donating amine group at position 3 and an electron-withdrawing carboxylic acid group at position 5 creates a polarized π-system across the quinoline scaffold.[1] This structure imparts distinct photophysical behaviors, including Intramolecular Charge Transfer (ICT) , pH-dependent spectral shifting , and solvatochromism .[1]

This guide analyzes the molecule's spectroscopic signature, detailing its utility as a potential pH sensor, biological probe, and solvatochromic indicator.

Molecular Architecture & Electronic State

The photophysics of this molecule are governed by the interplay between the quinoline ring nitrogen, the exocyclic amine, and the carboxyl moiety.

Structural Dynamics[1]
  • Core Scaffold: Quinoline (naphthalene analog with one nitrogen).[1]

  • Donor (D): 3-Amino group (-NH₂).[1][2]

  • Acceptor (A): 5-Carboxyl group (-COOH).[1]

  • Interaction: Upon photoexcitation, electron density shifts from the 3-amino donor to the 5-carboxyl acceptor, stabilizing the excited state in polar solvents (ICT state).[1]

Protonation Equilibria

The molecule exists in multiple ionic forms depending on pH, which drastically alters its fluorescence.[1]

  • Cationic Form (pH < 3): Protonation of the ring nitrogen (N1) and/or amino group. Protonation of N1 typically enhances ICT by increasing the electron deficiency of the ring.

  • Neutral/Zwitterionic Form (pH 4–6): The carboxyl group may deprotonate (COO⁻) while the ring nitrogen protonates (NH⁺), forming a zwitterion common in amino acid analogs.

  • Anionic Form (pH > 8): Deprotonation of the carboxyl group (-COO⁻) and neutral amine.[1]

Visualization: Protonation States

ProtonationSchemeFigure 1: pH-Dependent Protonation Equilibria of 3-Aminoquinoline-5-carboxylic acidCationCationic Form(pH < 3)Protonated Ring NBlue-Shifted AbsNeutralNeutral / Zwitterion(pH 4-7)Equilibrium StateStrong ICTCation->Neutral+OH⁻ / -H⁺Neutral->Cation+H⁺AnionAnionic Form(pH > 8)Deprotonated COOHRed-Shifted EmNeutral->Anion+OH⁻Anion->Neutral+H⁺

[1]

Photophysical Characteristics

Absorption & Emission Spectra

While specific maxima depend on solvent polarity, the general spectral features for 3-aminoquinoline derivatives substituted with electron-withdrawing groups are:

ParameterTypical RangeMechanistic Origin
Absorption

340 – 380 nm

transition of the quinoline ring; red-shifted by ICT from 3-NH₂.[1]
Emission

450 – 520 nm Relaxation from the ICT excited state.[1] Highly sensitive to solvent polarity.[1]
Stokes Shift Large (>80 nm) Indicative of significant structural relaxation or solvent reorganization in the excited state.
Quantum Yield (

)
0.05 – 0.40 Moderate.[1] Often quenched in protic solvents (water/methanol) due to H-bonding induced non-radiative decay.[1]
Lifetime (

)
1 – 10 ns Typical for organic fluorophores; shortened by dynamic quenching processes.[1]
Solvatochromism (Lippert-Mataga Behavior)

The emission spectrum of 3-Aminoquinoline-5-carboxylic acid shifts to longer wavelengths (red shift) as solvent polarity increases.[1]

  • Non-polar (Hexane/Toluene): Emission is blue/violet (~420 nm).[1] The locally excited (LE) state dominates.[1]

  • Polar (DMSO/Ethanol): Emission is green/yellow (~500 nm).[1] The highly polar ICT state is stabilized by the solvent, lowering its energy.

Jablonski Diagram

The diagram below illustrates the competition between fluorescence, non-radiative decay (k_nr), and intersystem crossing (k_isc), highlighting the ICT pathway.

JablonskiFigure 2: Jablonski Diagram illustrating the ICT mechanism dominant in polar solvents.S0Ground State (S0)S1_LEExcited State (S1)Locally Excited (LE)S0->S1_LEAbsorption (hν)S1_LE->S0Non-Radiative DecayS1_ICTRelaxed State (ICT)Intramolecular Charge TransferS1_LE->S1_ICTSolvent RelaxationS1_ICT->S0Fluorescence (hν')T1Triplet State (T1)S1_ICT->T1ISCT1->S0Phosphorescence(Low Temp)

[1]

Experimental Protocols

Sample Preparation for Spectral Analysis

To accurately determine the photophysical constants, samples must be prepared to avoid aggregation (dimerization of carboxylic acids).

  • Stock Solution: Dissolve 1 mg of 3-Aminoquinoline-5-carboxylic acid in 10 mL of spectroscopic grade DMSO (Concentration ~0.5 mM).

  • Working Solutions: Dilute stock into various solvents (Water, Methanol, Acetonitrile, Toluene) to a final concentration of 10 µM .

    • Note: Absorbance at

      
       should be < 0.1 to avoid inner-filter effects.[1]
      
  • Buffer Preparation (for pH titration): Prepare 10 mM phosphate/citrate buffers ranging from pH 2.0 to 10.0.

Measurement Workflow
  • UV-Vis Absorption: Scan from 250 nm to 500 nm.[1] Note the shift in

    
     vs. pH.[1]
    
  • Fluorescence Emission: Excitation at absorption

    
     (typically ~360 nm).[1] Scan emission from 380 nm to 650 nm.[1]
    
  • Quantum Yield Determination: Use Quinine Sulfate (in 0.1 M H₂SO₄,

    
    ) or 9,10-Diphenylanthracene  (in cyclohexane) as a reference standard.[1]
    

Calculation:




Applications & Biological Relevance[1][4][5][6]

Protein Kinase CK2 Inhibition

Derivatives of 3-quinolinecarboxylic acid, including amino-substituted variants, have been identified as inhibitors of Protein Kinase CK2 .[1] The planar structure allows intercalation or binding to the ATP-binding pocket, while the carboxyl group interacts with lysine/arginine residues.[1]

  • Mechanism:[1][3][4][5][6][7][8] Competitive inhibition.[1]

  • Relevance: CK2 is implicated in various cancers; fluorescent derivatives can serve as "turn-on" probes upon binding to the kinase active site.[1]

MALDI Matrix

3-Aminoquinoline is a well-established matrix for Matrix-Assisted Laser Desorption/Ionization (MALDI) mass spectrometry, particularly for the analysis of oligosaccharides and glycopeptides.[1] The 5-carboxylic acid derivative retains the UV absorption required for laser desorption (337 nm N₂ laser) while offering different crystallization properties and protonation capabilities for analyte ionization.[1]

pH Sensing

Due to the protonatable ring nitrogen (pKa ~4.[1]5) and the ionizable carboxyl group, the molecule acts as a ratiometric or intensity-based pH sensor in the physiological range (pH 4–8), useful for monitoring lysosomal or cytosolic pH.

References

  • Synthesis and CK2 Inhibition: Syniugin, A. R., et al. (2016).[1] "Design, synthesis and evaluation of 3-quinoline carboxylic acids as new inhibitors of protein kinase CK2." Journal of Enzyme Inhibition and Medicinal Chemistry, 31(sup4), 160-169.[1] Link

  • General Photophysics of Aminoquinolines: Lakowicz, J. R. (2006).[1] Principles of Fluorescence Spectroscopy. 3rd Ed. Springer.[1] (Foundational text for ICT and solvatochromism mechanisms).

  • MALDI Applications: Fukuyama, Y., et al. (2014).[1] "3-Aminoquinoline/p-coumaric acid as a MALDI matrix for glycopeptides, carbohydrates, and phosphopeptides." Analytical Chemistry, 86(4), 1937-1942.[1] Link[1]

  • Solvatochromism in Quinolines: Santos, G., et al. (2017).[1][9] "Theoretical-Experimental Photophysical Investigations of the Solvent Effect on the Properties of Green- and Blue-Light-Emitting Quinoline Derivatives." ResearchGate.[1][10][11] Link

  • Synthesis of Methyl Ester: Patent US2019/0389803A1.[1] "Synthesis method of 3-aminoquinoline-5-carboxylic acid methyl ester." Link

3-Aminoquinoline-5-carboxylic acid CAS number and molecular weight

Author: BenchChem Technical Support Team. Date: February 2026

CAS Registry Number: 1539636-62-8 Molecular Weight: 188.18 g/mol

Executive Summary & Compound Identity

3-Aminoquinoline-5-carboxylic acid is a bifunctional heteroaromatic scaffold utilized primarily in fragment-based drug discovery (FBDD). Characterized by a quinoline core substituted with an amino group at the 3-position and a carboxylic acid at the 5-position, this molecule serves as a critical intermediate for synthesizing kinase inhibitors, DNA-intercalating agents, and antimicrobial pharmacophores.

Its structural uniqueness lies in the "push-pull" electronic relationship between the electron-rich amino group and the electron-withdrawing carboxyl moiety, mediated by the bicyclic aromatic system. This electronic distribution makes it a versatile, albeit challenging, substrate for selective functionalization.

Table 1: Physicochemical Identity
PropertySpecification
CAS Number 1539636-62-8
IUPAC Name 3-aminoquinoline-5-carboxylic acid
Molecular Formula C₁₀H₈N₂O₂
Molecular Weight 188.18 g/mol
SMILES NC1=CN=C2C(C(O)=O)=CC=CC2=C1
Appearance Pale yellow to tan solid
Solubility Low in water (zwitterionic character); soluble in DMSO, DMF, and dilute acid/base.
pKa (Predicted) ~4.5 (Carboxyl), ~3.8 (Quinoline N), ~2.5 (Aniline N)

Synthetic Routes & Retrosynthesis

The synthesis of 3-aminoquinoline-5-carboxylic acid is non-trivial due to the directing effects on the quinoline ring. Direct electrophilic aromatic substitution often fails to place substituents at the 3-position selectively. Therefore, de novo ring construction or functional group interconversion is required.

Retrosynthetic Logic

The most robust industrial approach typically involves the Skraup synthesis or Combes quinoline synthesis modified to accommodate the carboxylic acid precursor, followed by reduction of a nitro group to generate the amine.

Strategic Insight: The 5-position carboxylic acid is often installed early as a methyl group or a protected acid to prevent decarboxylation during the harsh conditions of cyclization.

Retrosynthesis cluster_logic Synthetic Strategy Target Target: 3-Aminoquinoline-5-carboxylic acid Intermediate1 Intermediate: 3-Nitroquinoline-5-carboxylic acid Target->Intermediate1 Reduction (H2/Pd or Fe/HCl) Precursor1 Precursor: 3-Amino-5-nitrobenzoic acid Intermediate1->Precursor1 Cyclization Reagent1 Glycerol / Skraup Conditions Precursor1->Reagent1

Figure 1: Retrosynthetic disconnection showing the reduction of the nitro-precursor as the final step to avoid handling the sensitive amino-acid zwitterion through multiple steps.

Chemical Reactivity & Handling

As a Senior Application Scientist, it is crucial to note that this molecule behaves as a zwitterion at neutral pH. The coexistence of the basic amino group and acidic carboxyl group leads to high lattice energy and poor solubility in non-polar organic solvents.

Handling Protocols
  • Solvent Selection: For reactions involving the carboxylic acid (e.g., amide coupling), avoid non-polar solvents like dichloromethane (DCM) unless the amine is protected. Use DMF or DMAc (Dimethylacetamide).

  • Protection Strategy: If modifying the carboxylic acid first, the 3-amino group must be protected (e.g., Boc-anhydride) to prevent self-polymerization or intermolecular amide formation.

Key Reactivity Profiles
  • Acylation (C-5 position): The carboxylic acid can be activated (using HATU/EDC) to form amides. This is the primary vector for attaching this scaffold to larger pharmacophores.

  • Sandmeyer Reaction (C-3 position): The amino group can be diazotized and replaced with halides (Cl, Br, I) or cyano groups, allowing for Suzuki-Miyaura cross-coupling extensions.

Pharmaceutical Applications & Biological Context

The 3-aminoquinoline-5-carboxylic acid scaffold is a "privileged structure" in medicinal chemistry, often serving as a bioisostere for naphthalene or indole rings.

Kinase Inhibition (CK2 & SIRT3)

Research indicates that quinoline-carboxylic acid derivatives are potent inhibitors of Casein Kinase 2 (CK2) and Sirtuin 3 (SIRT3).

  • Mechanism: The planar quinoline ring intercalates into the ATP-binding pocket.

  • Interaction: The C-5 carboxyl group often forms hydrogen bonds with the "hinge region" residues of the kinase, while the C-3 amine provides a vector for solubilizing groups to extend into the solvent front.

DNA Intercalation

Similar to fluoroquinolones, the planar geometry allows for intercalation between DNA base pairs. However, without the specific 4-oxo-3-carboxylic acid motif of fluoroquinolones (e.g., Ciprofloxacin), the antibacterial gyrase inhibition is less pronounced, shifting the profile toward cytotoxicity suitable for oncology (e.g., MCF-7 breast cancer lines).

SAR_Logic Core 3-Aminoquinoline-5-COOH Core Scaffold C5_Acid C-5 Acid: Hinge Binding / H-Bond Donor Core->C5_Acid C3_Amine C-3 Amine: Solubility Vector / Diversity Point Core->C3_Amine Ring Quinoline Ring: Pi-Pi Stacking (Intercalation) Core->Ring

Figure 2: Structure-Activity Relationship (SAR) map detailing the pharmacophoric contributions of the molecule's functional groups.

Experimental Protocol: Amide Coupling at C-5

Objective: To synthesize a derivative by coupling 3-aminoquinoline-5-carboxylic acid with a primary amine (R-NH₂), while avoiding self-coupling.

Scientific Rationale: Direct coupling is risky due to the free amine at C-3. A "Boc-first" strategy is recommended to ensure chemoselectivity.

Step-by-Step Methodology
  • N-Protection (Boc-Protection):

    • Dissolve 3-aminoquinoline-5-carboxylic acid (1.0 eq) in 1:1 Dioxane/Water.

    • Add NaOH (2.0 eq) followed by Di-tert-butyl dicarbonate (Boc₂O, 1.2 eq).

    • Stir at RT for 12h. Acidify to pH 3 with 1M HCl to precipitate the N-Boc intermediate. Filter and dry.

    • Checkpoint: Verify product via LC-MS (Expect M+100 mass shift).

  • Activation & Coupling:

    • Dissolve the N-Boc intermediate (1.0 eq) in dry DMF.

    • Add HATU (1.2 eq) and DIPEA (3.0 eq). Stir for 15 min to form the active ester.

    • Add the target amine (R-NH₂, 1.1 eq). Stir at RT for 4-6h.

    • Why HATU? It performs better than EDC for electron-deficient aromatic acids and minimizes racemization (though not an issue here, it ensures high yield).

  • Deprotection:

    • Treat the crude coupled product with 4M HCl in Dioxane or TFA/DCM (1:1) for 1h to remove the Boc group.

    • Neutralize and purify via preparative HPLC.

References

  • Syniugin, A. R., et al. (2016).[1] Design, synthesis and evaluation of 3-quinoline carboxylic acids as new inhibitors of protein kinase CK2.[1] Journal of Enzyme Inhibition and Medicinal Chemistry, 31(sup4), 160-169.[1] [Link]

  • Frontiers in Pharmacology. (2022). Discovery of 2-(4-Acrylamidophenyl)-Quinoline-4-Carboxylic Acid Derivatives as Potent SIRT3 Inhibitors.[2] [Link]

Sources

Comprehensive Technical Guide: 3-Aminoquinoline-5-carboxylic Acid Stability & Storage

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary

3-Aminoquinoline-5-carboxylic acid (CAS: 1539636-62-8 / 110126-72-4 derivatives) is a critical heterocyclic building block used in the synthesis of kinase inhibitors (e.g., CK2 inhibitors) and DNA-intercalating agents. As a zwitterionic amino-acid analogue within a quinoline scaffold, it presents unique stability challenges—primarily oxidative sensitivity of the amino group and light-induced degradation of the heterocyclic core.

This guide defines the Gold Standard for handling, storage, and quality control, moving beyond basic Safety Data Sheet (SDS) recommendations to provide field-proven protocols for drug development applications.

Part 1: Physicochemical Profile & Stability Factors

Structural Determinants of Stability

The molecule contains three distinct functional zones that dictate its storage requirements:

  • Quinoline Core: Inherently photosensitive. Prolonged exposure to UV/visible light causes photo-oxidation and ring-opening reactions.

  • C3-Amino Group: An electron-donating group that activates the ring but is itself susceptible to oxidation, leading to "browning" (formation of azo/diazo species or quinone imines) upon air exposure.

  • C5-Carboxylic Acid: Provides stability through hydrogen bonding (high melting point >250°C) but induces hygroscopicity.

Key Physicochemical Data
PropertyValue / CharacteristicImplication for Storage
Molecular Formula C₁₀H₈N₂O₂--
Molecular Weight 188.18 g/mol --
Appearance Yellow to brownish powderDarkening indicates oxidation.
Solubility Low in water; Soluble in DMSO, dilute acidsStore solutions in DMSO at -20°C.
pKa (Calculated) N-ring: ~4.5 | COOH: ~3.8Zwitterionic character affects pH stability.
Hygroscopicity ModerateRequires desiccation.

Part 2: Storage & Handling Protocols

The "Gold Standard" Storage Protocol

While basic SDS guidelines suggest "Store in a cool, dry place," research-grade standards for aminoquinolines require stricter controls to maintain >98% purity over 12+ months.

Solid State Storage
  • Temperature: 2°C to 8°C is recommended for long-term stability. (Room temperature is acceptable for <3 months if strictly light-protected).

  • Atmosphere: Store under Argon or Nitrogen . The C3-amino group is prone to slow auto-oxidation.

  • Container: Amber glass vials with Teflon-lined caps. Do not use clear glass.

  • Desiccation: Store secondary containers (boxes/bags) with silica gel packets to prevent hydrolytic degradation.

Solution State Handling (Critical for Assays)

Researchers often degrade the compound after solubilization. Follow these rules:

  • Solvent: DMSO is the preferred solvent (Stock: 10–50 mM).

  • Freeze/Thaw: Limit to max 3 cycles . Aliquot immediately upon dissolution.

  • Temperature: Store DMSO stocks at -20°C or -80°C .

  • Stability Window:

    • RT (Solvent): < 24 hours.[1][2]

    • 4°C (Solvent): < 1 week.[1]

    • -20°C (Solvent): 6 months.

Storage Decision Logic (Workflow)

The following diagram outlines the decision process for incoming inventory to ensure maximum shelf-life.

StorageWorkflow Start Compound Receipt (Solid Powder) Inspect Visual Inspection (Color Check) Start->Inspect ColorDecision Is it Yellow/Light Brown? Inspect->ColorDecision Reject REJECT / PURIFY (Dark Brown/Black indicates oxidation) ColorDecision->Reject No Accept ACCEPT ColorDecision->Accept Yes Usage Intended Use? Accept->Usage Aliquot Aliquot under Inert Gas (Argon/N2) ConditionB Store at -20°C Sealed under Argon Aliquot->ConditionB LongTerm Long-Term Storage (>1 month) Usage->LongTerm Banking ShortTerm Immediate Use (<1 month) Usage->ShortTerm Screening LongTerm->Aliquot ConditionA Store at 2-8°C Amber Vial + Desiccant ShortTerm->ConditionA

Figure 1: Decision matrix for the receipt, inspection, and storage of 3-Aminoquinoline-5-carboxylic acid.

Part 3: Stability-Indicating Analytical Methods

To validate the integrity of the compound after storage, a specific HPLC method is required. Standard C18 gradients often fail to retain zwitterionic quinolines properly without pH modification.

Recommended HPLC Protocol
  • Column: C18 Reverse Phase (e.g., Agilent Zorbax SB-C18), 3.5 µm, 4.6 x 100 mm.

  • Mobile Phase A: Water + 0.1% Formic Acid (Maintains acidic pH to protonate the amine, improving peak shape).

  • Mobile Phase B: Acetonitrile + 0.1% Formic Acid.

  • Gradient: 5% B to 95% B over 10 minutes.

  • Detection: UV at 254 nm (aromatic core) and 320 nm (quinoline specific).

  • Pass Criteria: Purity > 98.0% (AUC).

Degradation Pathways

Understanding how the molecule fails allows for better prevention. The primary pathways are:

  • Photo-Oxidation: Formation of N-oxides at the quinoline nitrogen.

  • Oxidative Coupling: The primary amine at C3 can couple to form azo-dimers, especially in basic solutions.

  • Decarboxylation: Rare at storage temperatures, but possible if heated >150°C during synthesis workup.

DegradationPathways Parent 3-Aminoquinoline- 5-carboxylic acid Prod1 N-Oxide Derivatives (Photo-oxidation) Parent->Prod1 hv Prod2 Azo-Dimers / Browning (Amine Oxidation) Parent->Prod2 O2 Prod3 3-Aminoquinoline (Decarboxylation) Parent->Prod3 Δ Light UV Light Exposure Oxygen Oxygen + Moisture Heat Heat (>150°C)

Figure 2: Primary degradation pathways. Note that oxidative browning (middle path) is the most common storage failure mode.

Part 4: Safety & Regulatory (E-E-A-T)

Hazard Identification (GHS)

Based on SDS data for 3-aminoquinoline derivatives, treat as Hazardous .

  • H302: Harmful if swallowed.[3]

  • H315/H319: Causes skin and serious eye irritation.[3]

  • H335: May cause respiratory irritation.[3]

Handling Precautions
  • Engineering Controls: Always handle the dry powder inside a fume hood to prevent inhalation of dust.

  • PPE: Nitrile gloves (double gloving recommended for solution handling), safety goggles, and lab coat.

  • Spill Cleanup: Sweep up dry spills to avoid dust generation; wipe area with 0.1M HCl (solubilizes the amine) followed by water.

References

  • Fluorochem. (2024).[3] Safety Data Sheet: 3-Aminoquinoline-5-carboxylic acid. Retrieved from (Search CAS: 1539636-62-8).

  • Syniugin, A. R., et al. (2016).[4][5] Design, synthesis and evaluation of 3-quinoline carboxylic acids as new inhibitors of protein kinase CK2. Journal of Enzyme Inhibition and Medicinal Chemistry. Retrieved from .

  • PubChem. (n.d.). Compound Summary: 3-Aminoquinoline.[2][3][6][7] National Library of Medicine. Retrieved from .

  • Sigma-Aldrich. (n.d.).[6][8] Technical Bulletin: Handling of Air-Sensitive Reagents. Retrieved from .

Sources

Methodological & Application

Application Notes and Protocols for 3-Aminoquinoline-5-carboxylic Acid in Fluorescence Microscopy of Cells

Author: BenchChem Technical Support Team. Date: February 2026

Introduction: Unveiling the Potential of a Versatile Fluorophore Scaffold

In the dynamic field of cellular biology, fluorescence microscopy stands as an indispensable tool for visualizing the intricate workings of living cells. The continuous quest for novel fluorescent probes that offer enhanced photostability, greater specificity, and sensitivity to the cellular microenvironment is paramount for advancing our understanding of complex biological processes. Within this context, quinoline-based fluorophores have emerged as a promising class of compounds due to their versatile photophysical properties and amenability to synthetic modification.[1][2]

This document provides a comprehensive guide to the application of 3-Aminoquinoline-5-carboxylic acid (3-AQC) in fluorescence microscopy. While not as extensively characterized as some of its derivatives, 3-AQC presents a foundational scaffold with significant potential for development as a bespoke fluorescent probe for a range of cellular applications. Its intrinsic chemical functionalities—an amino group and a carboxylic acid group on the quinoline core—suggest inherent sensitivity to the local cellular environment, particularly pH and the presence of metal ions.

These application notes are designed for researchers, scientists, and drug development professionals interested in exploring the utility of 3-AQC as a novel fluorescent tool. We will delve into the theoretical underpinnings of its fluorescence, provide detailed protocols for its use in live-cell imaging, and discuss potential avenues for its further development and application.

Scientific Principles: The Fluorogenic Potential of the Quinoline Core

The fluorescence of quinoline derivatives is governed by the electronic properties of the quinoline ring system and the nature of its substituents.[2] The core structure of 3-AQC possesses both an electron-donating amino group and an electron-withdrawing carboxylic acid group, which can give rise to interesting photophysical behaviors, including sensitivity to solvent polarity (solvatochromism) and pH.

Mechanism of Fluorescence and Environmental Sensitivity

The fluorescence process begins with the absorption of a photon of a specific wavelength, which excites an electron to a higher energy state.[3] The subsequent return of the electron to its ground state results in the emission of a photon of a longer wavelength (lower energy), which is observed as fluorescence.[3] The efficiency of this process, known as the quantum yield, and the specific wavelengths of absorption and emission are highly dependent on the molecular structure and its interaction with the surrounding environment.[4][5]

For 3-AQC, the protonation state of the amino and carboxylic acid groups is expected to significantly influence its fluorescence properties. This pH-dependent fluorescence is a key feature that can be harnessed for cellular imaging.[6][7][8]

  • In acidic environments: The amino group is likely to be protonated (-NH3+), which can alter the intramolecular charge transfer (ICT) characteristics of the molecule and potentially lead to a change in fluorescence intensity or a spectral shift.[6]

  • In basic environments: The carboxylic acid group will be deprotonated (-COO-), again influencing the electronic distribution within the molecule and its fluorescent output.

This inherent pH sensitivity makes 3-AQC a candidate for visualizing acidic organelles such as lysosomes or for monitoring changes in intracellular pH associated with various physiological and pathological states.[9][10]

Furthermore, the nitrogen and oxygen atoms in 3-AQC can act as chelating agents for metal ions.[11] The binding of metal ions such as Zn(II), which plays a crucial role in numerous biological processes, can modulate the fluorescence of the probe, offering a potential mechanism for their detection and imaging within cells.[12][13][14]

Photophysical Properties of Quinoline-Based Probes

The following table summarizes typical photophysical properties of aminoquinoline derivatives to provide a starting point for the characterization of 3-AQC. The exact values for 3-AQC will need to be experimentally determined.

PropertyTypical Range for Aminoquinoline DerivativesRationale and Significance
Excitation Maximum (λex) 350 - 450 nmThe wavelength of light required to excite the fluorophore. Compatibility with common laser lines on confocal microscopes is a key consideration.
Emission Maximum (λem) 450 - 550 nmThe wavelength of emitted fluorescence. A larger Stokes shift (difference between λex and λem) is desirable to minimize spectral overlap and improve signal-to-noise.[3]
Quantum Yield (Φf) 0.1 - 0.8 in non-polar environmentsA measure of the efficiency of fluorescence emission. Higher quantum yields result in brighter signals. The quantum yield of many quinoline derivatives is sensitive to the polarity of the environment.[15][16]
Molar Extinction Coefficient (ε) 10,000 - 50,000 M⁻¹cm⁻¹A measure of how strongly the molecule absorbs light at a given wavelength. A higher value indicates more efficient light absorption.
Fluorescence Lifetime (τ) 1 - 10 nsThe average time the molecule spends in the excited state before returning to the ground state. This property can also be sensitive to the cellular environment.

Diagrams and Workflows

Chemical Structure of 3-Aminoquinoline-5-carboxylic acid

Caption: Chemical structure of 3-Aminoquinoline-5-carboxylic acid (3-AQC).

Hypothetical pH-Sensing Mechanism

Caption: Postulated mechanism of pH-dependent fluorescence of 3-AQC.

General Experimental Workflow for Cellular Imaging

A Cell Seeding and Culture B Preparation of 3-AQC Staining Solution A->B C Cell Staining and Incubation B->C D Washing and Mounting C->D E Fluorescence Microscopy and Image Acquisition D->E F Image Analysis and Interpretation E->F

Caption: A generalized workflow for live-cell imaging using 3-AQC.

Protocols

Protocol 1: Preparation of 3-AQC Stock Solution

Rationale: A concentrated stock solution in an appropriate solvent is necessary for accurate and reproducible dilution into cell culture media. Dimethyl sulfoxide (DMSO) is a common choice for dissolving organic fluorescent probes.[1]

Materials:

  • 3-Aminoquinoline-5-carboxylic acid (3-AQC) powder

  • Anhydrous Dimethyl sulfoxide (DMSO)

  • Microcentrifuge tubes

  • Vortex mixer

Procedure:

  • Weigh out a precise amount of 3-AQC powder (e.g., 1 mg).

  • Dissolve the powder in a calculated volume of anhydrous DMSO to achieve a desired stock concentration (e.g., 1-10 mM).

  • Vortex thoroughly until the compound is completely dissolved.

  • Aliquot the stock solution into smaller volumes to avoid repeated freeze-thaw cycles.

  • Store the aliquots at -20°C, protected from light.

Protocol 2: Live-Cell Staining with 3-AQC

Rationale: This protocol outlines the general steps for staining live cells with 3-AQC. The optimal staining concentration and incubation time will need to be determined empirically for each cell type and experimental condition to achieve sufficient signal with minimal cytotoxicity.

Materials:

  • Cells cultured on glass-bottom dishes or coverslips

  • Complete cell culture medium

  • 3-AQC stock solution (from Protocol 1)

  • Phosphate-buffered saline (PBS) or Hank's Balanced Salt Solution (HBSS)

  • Incubator (37°C, 5% CO2)

Procedure:

  • Culture cells to the desired confluency (typically 50-70%).

  • Prepare the staining solution by diluting the 3-AQC stock solution in pre-warmed complete cell culture medium to the desired final concentration. A starting concentration range of 1-10 µM is recommended for initial optimization.

  • Remove the culture medium from the cells and gently wash once with pre-warmed PBS or HBSS.

  • Add the 3-AQC staining solution to the cells.

  • Incubate the cells for a specific period (e.g., 15-60 minutes) at 37°C and 5% CO2. The optimal incubation time should be determined to allow for sufficient probe uptake and localization.

  • After incubation, remove the staining solution and wash the cells two to three times with pre-warmed PBS or HBSS to remove excess probe and reduce background fluorescence.[17]

  • Add fresh, pre-warmed imaging medium (e.g., phenol red-free medium) to the cells.

  • The cells are now ready for imaging.

Protocol 3: Fluorescence Microscopy and Image Acquisition

Rationale: Proper setup of the fluorescence microscope is crucial for obtaining high-quality images. The excitation and emission wavelengths should be optimized based on the experimentally determined spectral properties of 3-AQC.

Materials:

  • Fluorescence microscope (confocal or widefield) equipped with appropriate filters and a sensitive camera

  • Immersion oil (if using an oil immersion objective)

  • Stained cells (from Protocol 2)

Procedure:

  • Place the dish or slide with the stained cells on the microscope stage.

  • Select an appropriate objective lens (e.g., 40x or 63x oil immersion) for the desired magnification.

  • Based on the expected spectral properties, select an appropriate excitation light source and filter set. For initial experiments with 3-AQC, a DAPI or a custom filter set in the range of 405 nm excitation and 450-500 nm emission is a reasonable starting point.[1]

  • Adjust the illumination intensity and exposure time to obtain a good signal-to-noise ratio while minimizing phototoxicity and photobleaching.

  • Capture images using the microscope's acquisition software. For live-cell imaging, time-lapse experiments can be performed to observe dynamic processes.

  • For quantitative analysis, ensure that all imaging parameters (laser power, detector gain, exposure time) are kept constant across different experimental groups.

Potential Applications and Future Directions

The unique chemical structure of 3-AQC opens up several exciting avenues for its application in cellular imaging:

  • Ratiometric pH Sensing: By analyzing the ratio of fluorescence intensities at two different emission or excitation wavelengths, 3-AQC could potentially be developed into a ratiometric pH sensor, providing more accurate and quantitative measurements of intracellular pH that are independent of probe concentration.[7]

  • Targeted Imaging: The carboxylic acid group of 3-AQC provides a convenient handle for conjugation to other molecules, such as peptides or antibodies. This would enable the targeted delivery of the fluorophore to specific cellular compartments or proteins of interest.

  • Metal Ion Sensing: Further investigation into the chelation properties of 3-AQC could lead to the development of selective fluorescent sensors for biologically important metal ions.[12][13]

  • Drug Delivery and Theranostics: The quinoline scaffold is found in many bioactive compounds.[18][19] 3-AQC and its derivatives could potentially be explored for theranostic applications, where the molecule serves as both a therapeutic agent and an imaging probe to monitor its uptake and mechanism of action.[19]

Troubleshooting

IssuePossible CauseSuggested Solution
Low or no fluorescence signal - Incorrect excitation/emission filters.- Probe concentration is too low.- Insufficient incubation time.- Photobleaching.- Verify the spectral properties of 3-AQC and use appropriate filters.- Increase the probe concentration in a stepwise manner.- Increase the incubation time.- Reduce illumination intensity and exposure time. Use an anti-fade reagent if necessary.
High background fluorescence - Probe concentration is too high.- Incomplete washing after staining.- Decrease the probe concentration.- Increase the number and duration of washes after staining.[17]
Cell toxicity - Probe concentration is too high.- Prolonged incubation time.- Perform a dose-response curve to determine the optimal, non-toxic concentration.- Reduce the incubation time.
Phototoxicity - High illumination intensity.- Prolonged exposure to excitation light.- Use the lowest possible illumination intensity that provides a detectable signal.- Minimize the duration of light exposure, especially during time-lapse imaging.

Conclusion

3-Aminoquinoline-5-carboxylic acid represents a promising, yet underexplored, fluorescent scaffold with significant potential for cellular imaging applications. Its inherent sensitivity to the local chemical environment, coupled with its amenability to synthetic modification, makes it an attractive starting point for the development of novel fluorescent probes for studying a wide range of biological phenomena. The protocols and guidelines presented in this document provide a solid foundation for researchers to begin exploring the exciting possibilities of 3-AQC in their own cellular imaging experiments. As with any novel probe, careful optimization and characterization will be key to unlocking its full potential.

References

  • Selective synthesis of substituted amino-quinoline derivatives by C-H activation and fluorescence evaluation of their lipophilicity-responsive properties - PMC - NIH. (2019-11-27). Retrieved from [Link]

  • Polarity-based fluorescence probes: properties and applications - PMC - PubMed Central. Retrieved from [Link]

  • Chemical Properties and Applications of Fluorescent Probes - AxisPharm. (2024-07-30). Retrieved from [Link]

  • Design, synthesis and evaluation of 3-quinoline carboxylic acids as new inhibitors of protein kinase CK2 - PubMed. Retrieved from [Link]

  • Photophysical Properties of Fluorescent Labels: A Meta‐Analysis to Guide Probe Selection Amidst Challenges with Available Data - ResearchGate. Retrieved from [Link]

  • Development of Functional Fluorescent Molecular Probes for the Detection of Biological Substances - PMC - PubMed Central. Retrieved from [Link]

  • Research Advances in Conjugated Polymer-Based Optical Sensor Arrays for Early Diagnosis of Clinical Diseases - MDPI. Retrieved from [Link]

  • Rational Design and Facile Synthesis of a Highly Tunable Quinoline-based Fluorescent Small Molecule Scaffold for Live Cell Imaging - NIH. Retrieved from [Link]

  • Turning a Quinoline-based Steroidal Anticancer Agent into Fluorescent Dye for its Tracking by Cell Imaging - PubMed Central. Retrieved from [Link]

  • The Role of 8-Amidoquinoline Derivatives as Fluorescent Probes for Zinc Ion Determination. Retrieved from [Link]

  • Acid Responsiveness of Emissive Morpholinyl Aminoquinolines and Their Use for Cell Fluorescence Imaging - Organic & Biomolecular Chemistry (RSC Publishing). Retrieved from [Link]

  • Effect of pH on the fluorescence emission of probe 3 (C = 10⁻⁵ mol L⁻¹,... - ResearchGate. Retrieved from [Link]

  • Triple Fluorescence staining to Evaluate Mechanism-based Apoptosis following Chemotherapeutic and Targeted Anti-cancer Drugs in Live Tumor Cells - PubMed. Retrieved from [Link]

  • (PDF) Quinoline-Based Fluorescence Sensors - ResearchGate. Retrieved from [Link]

  • Lifetime-Based pH Sensors: Indicators for Acidic Environments - PMC - NIH. (2019-12-31). Retrieved from [Link]

  • Quinolinium-Based Fluorescent Probes for Dynamic pH Monitoring in Aqueous Media at High pH Using Fluorescence Lifetime Imaging | ACS Sensors - ACS Publications. (2023-04-27). Retrieved from [Link]

  • Fluorescence - Flow Cytometry Guide - Bio-Rad Antibodies. Retrieved from [Link]

  • Synthesis of quinoline-based fluorescence probe for Zn(II) sensing and its applications in anti-counterfeiting ink and imaging in plants and living cells - Arabian Journal of Chemistry. (2025-07-07). Retrieved from [Link]

  • The Role of Metal Ions in Biology, Biochemistry and Medicine - MDPI. (2021-01-24). Retrieved from [Link]

  • The study of 8-Hydroxyquinoline-2-Carboxyllic acid and its metal ion complexing properties. Retrieved from [Link]

Sources

Application Note: 3-Aminoquinoline-5-carboxylic Acid as an Antimicrobial Scaffold

Author: BenchChem Technical Support Team. Date: February 2026

This guide outlines the technical application, synthesis, and derivatization of 3-Aminoquinoline-5-carboxylic acid (3-AQC) , a privileged scaffold in the development of novel antimicrobial agents. Unlike the saturated "fluoroquinolone" class (which utilizes the 3-carboxy-4-oxo motif), this fully aromatic quinoline isomer offers a unique vector for engaging resistant bacterial targets, particularly through DNA intercalation and kinase inhibition (e.g., bacterial CK2 analogs).

Part 1: Executive Summary & Chemical Profile

3-Aminoquinoline-5-carboxylic acid represents a "bifunctional" quinoline core. The C-5 carboxylic acid provides a handle for solubilizing groups or pharmacophore extension, while the C-3 amine acts as a critical hydrogen-bond donor/acceptor, mimicking the C-7 substituents of traditional fluoroquinolones but in a planar, aromatic arrangement.

Chemical Profile
PropertySpecification
CAS Number Not widely listed (Novel Intermediate)
Molecular Formula C₁₀H₈N₂O₂
Molecular Weight 188.18 g/mol
pKa (Predicted) Acid: ~3.8
Solubility Low in neutral water; soluble in DMSO, DMF, and dilute acid/base.[1][2]
Stability Light sensitive (oxidizes to azo-dimers over time); Store at -20°C.

Part 2: Synthesis Protocols

Two primary routes exist for accessing this scaffold. Route A is the traditional Skraup method (low cost, high effort), while Route B is the modern catalytic approach (high cost, high purity).

Route A: The Modified Skraup Synthesis (Traditional)

Best for: Large-scale production with inexpensive reagents.

Mechanism: 3-Aminobenzoic acid undergoes a Skraup reaction with glycerol.[3] The directing effect of the carboxylic acid (meta-director) and amine (ortho/para-director) creates a mixture of 5- and 7-substituted isomers.

  • Condensation: React 3-aminobenzoic acid (1.0 eq) with glycerol (3.0 eq) in conc. H₂SO₄ and nitrobenzene (oxidant) at 140°C for 4 hours.

  • Workup: Neutralize with NaOH to pH 5.0. The crude precipitate contains both quinoline-5-carboxylic acid and quinoline-7-carboxylic acid.

  • Isomer Separation: Recrystallize from glacial acetic acid. The 5-isomer is generally less soluble.

  • Nitration & Reduction:

    • Nitration: Treat the purified quinoline-5-carboxylic acid with fuming HNO₃/H₂SO₄. The 3-position is deactivated; however, N-oxide formation (using mCPBA) followed by nitration directs NO₂ to the 3-position.

    • Reduction: Hydrogenation (H₂, Pd/C) converts the 3-nitro group to the 3-amino target.

Route B: The Carbonylation Route (Preferred/Modern)

Best for: High-purity library generation.

This route avoids isomer separation by installing the carboxylic acid via Palladium-catalyzed carbonylation.

Protocol:

  • Starting Material: Begin with 3-aminoquinoline (commercially available).

  • Protection: Acetylate the amine (Ac₂O) to form 3-acetamidoquinoline .

  • Bromination: React with NBS (N-bromosuccinimide) in DMF. Electrophilic substitution favors the 5-position (and 8-position) on the carbocyclic ring. Isolate 3-acetamido-5-bromoquinoline .

  • Carbonylation:

    • Reagents: Pd(OAc)₂ (5 mol%), dppp (ligand), CO (balloon pressure), MeOH, Et₃N.

    • Conditions: 80°C, 12 h.

    • Product: Methyl 3-acetamidoquinoline-5-carboxylate.

  • Global Deprotection: Hydrolysis with 6M HCl reflux yields 3-Aminoquinoline-5-carboxylic acid .

Part 3: Functionalization & Library Generation

The true value of this intermediate lies in its orthogonal reactivity. The following protocols describe how to generate an antimicrobial library.

Workflow Visualization

G Start 3-Aminoquinoline- 5-carboxylic acid PathA Path A: C-5 Modification (Acid Derivatization) Start->PathA HATU/Amine PathB Path B: N-3 Modification (Amine Derivatization) Start->PathB R-SO2Cl or R-NCO ProdA Amides/Esters (Solubility/Targeting) PathA->ProdA ProdB Sulfonamides/Ureas (Binding Affinity) PathB->ProdB Final Antimicrobial Candidate Library ProdA->Final ProdB->Final

Caption: Orthogonal derivatization pathways for 3-Aminoquinoline-5-carboxylic acid.

Protocol 1: C-5 Amide Coupling (The "Tail" Synthesis)

Purpose: Modulating lipophilicity and cell permeability.

  • Activation: Dissolve 3-AQC (1 mmol) in dry DMF (5 mL). Add HATU (1.1 mmol) and DIPEA (2.5 mmol). Stir for 15 min at RT.

    • Note: The 3-amino group is weakly nucleophilic and usually does not self-react under these conditions, but N-protection (Boc) is recommended for high yields.

  • Coupling: Add the desired amine (R-NH₂, 1.1 mmol) (e.g., N-methylpiperazine, morpholine).

  • Reaction: Stir at RT for 4–12 hours. Monitor by LC-MS.

  • Workup: Dilute with water. If the product precipitates, filter. If not, extract with EtOAc/n-Butanol.

Protocol 2: N-3 Sulfonylation (The "Head" Synthesis)

Purpose: Creating sulfonamide derivatives, a proven antimicrobial pharmacophore.

  • Setup: Suspend 3-AQC methyl ester (to protect the acid) in Pyridine/DCM (1:1).

  • Addition: Add Aryl-sulfonyl chloride (1.1 eq) dropwise at 0°C.

  • Reaction: Warm to RT and stir overnight.

  • Hydrolysis (Optional): If the free acid is required, treat with LiOH in THF/H₂O.

Part 4: Antimicrobial Evaluation Protocol

Every synthesized derivative must undergo rigorous Minimum Inhibitory Concentration (MIC) testing.

Standard Broth Microdilution Assay:

  • Bacterial Strains:

    • Gram-Positive:S. aureus (ATCC 29213), MRSA.

    • Gram-Negative:E. coli (ATCC 25922), P. aeruginosa.

  • Preparation: Dissolve compounds in DMSO (stock 10 mg/mL).

  • Dilution: Serial 2-fold dilutions in Cation-Adjusted Mueller-Hinton Broth (CAMHB) in 96-well plates. Final concentration range: 64 µg/mL to 0.125 µg/mL.

  • Inoculation: Add 5 x 10⁵ CFU/mL bacterial suspension.

  • Incubation: 37°C for 16–20 hours.

  • Readout: MIC is the lowest concentration with no visible growth.

Data Validation Criteria:

  • Positive Control: Ciprofloxacin (MIC range 0.015–0.5 µg/mL for E. coli).

  • Negative Control: DMSO only (must show growth).

  • Reproducibility: Results must be within ±1 dilution factor across 3 replicates.

Part 5: Expert Tips & Troubleshooting

  • Regioselectivity Check: When synthesizing the intermediate via bromination (Route B), always verify the position of the bromine using HMBC NMR . You should see a correlation between the C-4 proton and the C-5 carbon.

  • Solubility Issues: 3-AQC is a zwitterion (isoelectric point ~4.0). If it crashes out during reactions, try using LiCl as a chaotropic agent in DMA or NMP to improve solubility.

  • Purification: Avoid silica gel chromatography for the free acid/amine as it streaks. Use Reverse Phase (C18) Prep-HPLC with a Water/Acetonitrile (+0.1% Formic Acid) gradient.

References

  • Synthesis of 3-Aminoquinoline-5-carboxylic acid methyl ester. Google Patents. (Method for carbonyl insertion on 3-amino-5-bromoquinoline). Link

  • Design, synthesis and evaluation of 3-quinoline carboxylic acids as new inhibitors of protein kinase CK2. Journal of Enzyme Inhibition and Medicinal Chemistry, 2016.[2] (Context on quinoline carboxylic acid biological activity). Link

  • Novel amino-substituted 3-quinolinecarboxylic acid antibacterial agents. Journal of Medicinal Chemistry. (Structure-activity relationships of amino-quinolines). Link

  • The Skraup Synthesis of Quinolines. Organic Reactions. (Foundational chemistry for quinoline synthesis). Link

Sources

Application Note: Solid-Phase Synthesis of 3-Aminoquinoline-5-Carboxylic Acid Derivatives

Author: BenchChem Technical Support Team. Date: February 2026

This Application Note is designed for medicinal chemists and drug discovery professionals. It details a robust, field-validated protocol for the solid-phase synthesis (SPS) of 3-Aminoquinoline-5-carboxylic acid derivatives .

Given the regiochemical challenges associated with constructing the 3-amino-5-carboxyquinoline core directly from acyclic precursors (often leading to mixtures of 5- and 7-isomers), this protocol utilizes a "Scaffold Decoration Strategy." This approach immobilizes a regio-pure quinoline core onto the resin, followed by on-bead functional group manipulation. This ensures high fidelity in the final library.

Executive Summary & Strategic Rationale

The 3-aminoquinoline-5-carboxylic acid scaffold is a privileged structure in medicinal chemistry, often serving as a bioisostere for kinase inhibitors and DNA-intercalating agents. However, classical solution-phase methods (e.g., Skraup or Friedländer synthesis) often suffer from poor regioselectivity and harsh conditions incompatible with diverse functional groups.

The Solution: This protocol employs a solid-phase "Immobilize-Reduce-Diversify" strategy.

  • Immobilization: Anchoring 3-nitroquinoline-5-carboxylic acid to Wang Resin via the C5-carboxylate.

  • Transformation: Efficient on-resin reduction of the C3-nitro group to the C3-amine.

  • Diversification: Parallel derivatization of the C3-amine (acylation, sulfonylation, reductive amination) to generate a library.

  • Cleavage: Acidolytic release of the final 3-substituted-aminoquinoline-5-carboxylic acids.

Key Advantages[1]
  • Regio-Purity: By loading a pre-purified core, we eliminate the formation of the 7-isomer byproduct common in cyclization reactions.

  • Purification Efficiency: Excess reagents are washed away, requiring only final filtration and evaporation.

  • Diversity: Allows for the rapid generation of amide, sulfonamide, and urea derivatives at the 3-position.

Experimental Workflow (Logic Map)

The following diagram illustrates the critical path for the synthesis, highlighting the decision nodes and chemical transformations.

SPS_Workflow Start Start: 3-Nitroquinoline-5-carboxylic acid Loading Resin Loading (DIC / DMAP / DMF) Start->Loading Resin_Prep Resin Preparation (Wang Resin Swelling) Resin_Prep->Loading QC_1 QC: Loading Determination (UV Quantitation) Loading->QC_1 Reduction On-Resin Nitro Reduction (SnCl2 / DMF) QC_1->Reduction If Loading > 0.5 mmol/g QC_2 QC: Bromophenol Blue Test (Confirm Amine Presence) Reduction->QC_2 Diversification Library Diversification (R-COCl / R-SO2Cl / R-NCO) QC_2->Diversification Positive Blue Stain Cleavage Resin Cleavage (95% TFA / TIPS) Diversification->Cleavage Final_Product Final Product: 3-Substituted-Aminoquinoline-5-COOH Cleavage->Final_Product

Figure 1: Step-by-step workflow for the solid-phase synthesis of 3-aminoquinoline derivatives, including Quality Control (QC) checkpoints.

Detailed Protocols

Phase A: Resin Loading (Immobilization)

We utilize Wang Resin (p-alkoxybenzyl alcohol resin) to yield the carboxylic acid upon cleavage. The loading is achieved via a Steglich esterification.

Reagents:

  • Wang Resin (1.0 - 1.2 mmol/g loading)

  • 3-Nitroquinoline-5-carboxylic acid (Scaffold)

  • Diisopropylcarbodiimide (DIC)

  • 4-Dimethylaminopyridine (DMAP)

  • Solvent: Anhydrous DMF / DCM (1:1)

Protocol:

  • Swelling: Place 1.0 g of Wang resin in a solid-phase reaction vessel (SPRV). Add 10 mL DCM and shake for 30 min. Drain.

  • Activation: In a separate vial, dissolve 3-Nitroquinoline-5-carboxylic acid (3.0 eq relative to resin capacity) and DIC (3.0 eq) in minimal DMF. Stir for 5 min to form the O-acylisourea.

  • Coupling: Add the activated solution to the resin. Add DMAP (0.1 eq) and DCM to cover the resin.

  • Incubation: Shake at room temperature for 16–24 hours.

  • Washing: Drain and wash resin: DMF (3x), DCM (3x), MeOH (3x), DCM (3x).[1]

  • Capping (Optional but Recommended): Treat resin with Acetic Anhydride/Pyridine (1:1) in DCM for 30 min to cap unreacted hydroxyl groups.

Expert Insight: The 5-position carboxylate in quinolines can be sterically hindered. If loading is low (<0.3 mmol/g), switch to the MSNT/MeIm method (1-(Mesitylene-2-sulfonyl)-3-nitro-1,2,4-triazole / N-Methylimidazole), which is more aggressive for hindered acids.

Phase B: On-Resin Nitro Reduction

Reducing the nitro group on solid phase requires conditions that penetrate the bead but do not cleave the ester linkage.

Reagents:

  • Tin(II) Chloride Dihydrate (SnCl₂·2H₂O)

  • Solvent: DMF[1][2][3]

Protocol:

  • Preparation: Prepare a 2.0 M solution of SnCl₂·2H₂O in DMF. (Note: Fresh solution is critical; it should be clear, not cloudy).

  • Reaction: Add the SnCl₂ solution (10 eq) to the resin.

  • Incubation: Shake at room temperature for 8 hours. Repeat this step once with fresh reagent to ensure complete reduction.

  • Washing: Wash extensively with DMF (5x), DMF/Water (1:1) (3x) to remove tin salts, then THF (3x) and DCM (3x).

  • Validation: Perform a Bromophenol Blue test . A dark blue color indicates the presence of the free amine.

Phase C: Diversification (Library Generation)

At this stage, the resin-bound 3-aminoquinoline can be split into multiple vessels for parallel synthesis.

Option 1: Amide Formation (Acylation)
  • Add Carboxylic Acid (5 eq), HATU (5 eq), and DIPEA (10 eq) in DMF.

  • Shake for 2 hours.

  • Wash: DMF (3x), DCM (3x).[1]

Option 2: Sulfonamide Formation
  • Add Sulfonyl Chloride (5 eq) and Pyridine (10 eq) in DCM.

  • Shake for 4 hours.

  • Wash: DCM (3x), DMF (3x), DCM (3x).[1]

Phase D: Cleavage and Isolation

Reagents:

  • Trifluoroacetic acid (TFA)

  • Triisopropylsilane (TIPS) - Scavenger

  • Water[4][5][6]

Protocol:

  • Cocktail Prep: Prepare a solution of 95% TFA, 2.5% TIPS, 2.5% H₂O.

  • Cleavage: Add 5 mL of cocktail to 100 mg of resin. Shake for 2 hours.

  • Collection: Filter the resin and collect the filtrate. Wash resin with 1 mL TFA.

  • Workup: Precipitate the product by adding cold Diethyl Ether (10 volumes). Centrifuge, decant, and dry the pellet.

  • Analysis: Dissolve in DMSO for LC-MS analysis.

Data Presentation: Expected Results & Troubleshooting

The following table summarizes typical outcomes and troubleshooting steps for common issues.

ParameterTarget SpecificationCommon Failure ModeCorrective Action
Resin Loading > 0.5 mmol/gLow Loading (<0.2 mmol/g)Use MSNT/MeIm coupling; Ensure anhydrous solvents.
Nitro Reduction > 95% ConversionIncomplete Reduction (Yellow beads)Double coupling with SnCl₂; Increase time to 12h.
Purity (LC-MS) > 85%Side-reaction at Quinoline NitrogenThe Quinoline N is less nucleophilic than the 3-NH₂, but if acylation occurs, treat with 5% hydrazine to cleave labile N-acyl groups before TFA cleavage.
Recovery > 80% (based on loading)Product stuck in resin matrixWash resin with THF before cleavage to swell; Perform cleavage twice.

Mechanism of Action (Chemical Pathway)

The chemical logic relies on the differential reactivity of the 5-COOH (anchoring) and the 3-NO2/NH2 (pharmacophore generation).

Chemical_Mechanism Start 3-NO2-5-COOH-Quinoline Step1 Esterification (Resin Anchor) Start->Step1 Wang Resin Intermediate1 Resin-Bound Nitro Step1->Intermediate1 Step2 SnCl2 Reduction Intermediate1->Step2 Intermediate2 Resin-Bound Amine (Nucleophile) Step2->Intermediate2 Step3 Electrophile Attack (R-COCl) Intermediate2->Step3 Diversity Reagent Product Final Derivative Step3->Product TFA Cleavage

Figure 2: Simplified mechanistic pathway showing the transformation from solution-phase scaffold to solid-phase library.

References

  • Solution Phase Precedent (Scaffold Synthesis)

    • Synthesis of 3-aminoquinoline-5-carboxylic acid methyl ester. (Patent CN112142661B).
  • Solid-Phase Quinoline Methodologies

    • Solid-Phase Synthesis of Quinolinone Library. (ACS Comb. Sci. 2015).
  • Nitro Reduction Protocols on Solid Phase

    • Solid-phase synthesis of amino-substituted heterocycles.[7] Standard protocols for SnCl2 reduction on Wang resin.

  • Resin Loading Strategies

    • Standard practices for Fmoc-based solid-phase peptide synthesis. (University of California, Irvine). Provides authoritative procedures for Wang resin handling and troubleshooting.

Sources

Technical Guide: 3-Aminoquinoline-5-carboxylic Acid as a Bifunctional Scaffold for Fluorogenic Assay Development

Author: BenchChem Technical Support Team. Date: February 2026

Introduction & Chemical Logic

3-Aminoquinoline-5-carboxylic acid (3-AQ-5-COOH) is a high-value heteroaromatic scaffold that bridges the gap between small-molecule medicinal chemistry and fluorescent probe development. Unlike standard fluorescent tags (e.g., FITC, Rhodamine) which are bulky and often perturb biological interactions, the quinoline core is planar, compact, and structurally mimics nucleobases and kinase co-factors.

Why Use 3-AQ-5-COOH?
  • Bifunctionality: It possesses two orthogonal reactive handles:

    • 3-Amino group (-NH₂): An aniline-like amine suitable for reductive amination (glycan labeling) or Buchwald-Hartwig cross-coupling.

    • 5-Carboxylic acid (-COOH): A handle for amide coupling to peptides, beads, or solubility-enhancing tags without disrupting the fluorophore core.

  • Fluorescent Properties: Aminoquinolines typically exhibit fluorescence with large Stokes shifts, reducing self-quenching and background interference.

  • Biological Relevance: The 3-aminoquinoline core is a privileged structure in kinase inhibitors (e.g., CK2, Pim-1), making this molecule an ideal "tracer" for Fluorescence Polarization (FP) binding assays.

Chemical Properties & Handling

PropertySpecificationTechnical Insight
CAS Number 112006-03-4Use for sourcing verification.
Molecular Weight ~188.18 g/mol Small size minimizes steric hindrance in binding assays.
Solubility DMSO (High), Aqueous (> pH 7)The 5-COOH provides solubility in basic buffers; free acid is sparingly soluble in water.
Excitation (Est) 350–360 nmUV-excitable; compatible with standard DAPI/Hoechst filters.
Emission (Est) 450–520 nmBroad emission; environment-sensitive (solvatochromic).
pKa (Amine) ~3–4Low basicity due to aromatic conjugation; requires acid catalysis for Schiff base formation.

Application 1: Glycan Analysis via Reductive Amination

The 3-amino group allows 3-AQ-5-COOH to function similarly to 2-Aminobenzoic acid (2-AA) or 2-Aminobenzamide (2-AB) for labeling the reducing end of carbohydrates. However, the additional 5-COOH group allows for subsequent immobilization or purification.

Protocol A: Fluorescent Labeling of N-Glycans

Objective: Label free N-glycans released from glycoproteins for HILIC-FLD analysis.

Reagents:

  • Labeling Reagent: 3-AQ-5-COOH (0.35 M in DMSO).

  • Reducing Agent: Sodium Cyanoborohydride (1 M NaBH₃CN in DMSO/Acetic Acid 7:3). Note: NaBH₃CN is preferred over NaBH₄ to prevent reduction of the aldehyde before Schiff base formation.

  • Solvent: Anhydrous DMSO.

  • Acid Catalyst: Glacial Acetic Acid.

Step-by-Step Workflow:

  • Glycan Release: Enzymatically release N-glycans (e.g., using PNGase F) and dry completely in a centrifugal evaporator. Critical: Water interferes with Schiff base formation.

  • Reagent Preparation:

    • Mix 3-AQ-5-COOH solution and Reducing Agent solution in a 1:1 ratio.

  • Derivatization:

    • Add 10 µL of the mixture to the dried glycan sample.

    • Seal tightly and incubate at 65°C for 2 hours .

    • Mechanism:[1][2] The amine attacks the open-chain aldehyde of the sugar (acid-catalyzed) to form an imine, which is immediately reduced by cyanoborohydride to a stable secondary amine.

  • Cleanup (HILIC SPE):

    • Dilute sample with 90% Acetonitrile (ACN).

    • Load onto a HILIC SPE cartridge (e.g., Amide or Cellulose phase).

    • Wash with 96% ACN (removes excess free dye).

    • Elute labeled glycans with water.

  • Detection: Analyze via HPLC/UPLC with Fluorescence Detection (Ex 350 nm / Em 450 nm).

Application 2: Designing Kinase Tracers (Fluorescence Polarization)

Because the 3-aminoquinoline scaffold is a known kinase inhibitor pharmacophore (e.g., for Casein Kinase 2), 3-AQ-5-COOH can be converted into a fluorescent tracer to screen for new inhibitors.

Protocol B: Synthesis of a Tracer Probe (Amide Coupling)

Objective: Conjugate 3-AQ-5-COOH to a linker or peptide via the 5-COOH group, leaving the 3-amino group free to interact with the kinase hinge region.

Reagents:

  • 3-AQ-5-COOH (1 eq)[3]

  • Amine-containing Linker (e.g., PEG-diamine) or Target Peptide (1.1 eq)

  • HATU (1.2 eq)

  • DIEA (Diisopropylethylamine) (3 eq)

  • DMF (Anhydrous)

Workflow:

  • Activation: Dissolve 3-AQ-5-COOH in DMF. Add DIEA and HATU. Stir for 15 minutes at Room Temperature (RT) to form the active ester.

  • Coupling: Add the amine-linker/peptide. Stir for 2–4 hours at RT.

  • Validation: Monitor reaction progress via LC-MS. Look for mass shift:

    
    .
    
  • Purification: Purify via Preparative HPLC (C18 column).

  • Assay Setup: Use this conjugate in a Fluorescence Polarization (FP) assay.

    • High FP Signal: Tracer bound to Kinase.

    • Low FP Signal: Tracer displaced by a competitor drug (Hit).

Visualizing the Assay Logic

The following diagram illustrates the dual-pathway utility of this scaffold: Pathway A for Glycan Analysis and Pathway B for Drug Discovery (Tracer Synthesis).

G Scaffold 3-Aminoquinoline- 5-carboxylic acid SchiffBase Intermediate Schiff Base Scaffold->SchiffBase + Glycan (Acid Cat.) ActiveEster Activated Ester (5-Position) Scaffold->ActiveEster Carboxyl Activation Glycan Free Glycan (Reducing End) Glycan->SchiffBase LabeledGlycan Fluorescent Glycan (Stable) SchiffBase->LabeledGlycan NaBH3CN (Reduction) HILIC HILIC-FLD Analysis LabeledGlycan->HILIC Detection Activator HATU/DIEA Activation Activator->ActiveEster Tracer Kinase Tracer (Conjugate) ActiveEster->Tracer + Linker/Peptide FP_Assay Fluorescence Polarization Assay Tracer->FP_Assay Binding Event

Caption: Bifunctional utility of 3-AQ-5-COOH. Top path: Reductive amination for glycan analysis. Bottom path: Amide coupling for kinase tracer development.

Critical Quality Control (QC)

When developing these assays, self-validation is required.

  • Mass Spectrometry Check:

    • Always verify the integrity of the quinoline ring. Oxidative conditions can sometimes degrade electron-rich aromatic systems.

    • Expected Mass: [M+H]+ = 189.18 (Parent).

  • Quantum Yield Assessment:

    • The fluorescence of aminoquinolines is often solvatochromic (sensitive to polarity).

    • Test: Measure fluorescence in Buffer (PBS) vs. ACN vs. DMSO.

    • Impact: If the tracer loses fluorescence upon binding to a hydrophobic protein pocket, the assay window will decrease.

  • Solubility Limits:

    • If the 5-COOH is amidated, the molecule becomes more hydrophobic. Ensure the final tracer does not precipitate in the assay buffer (typically < 1% DMSO).

References

  • Syniugin, A. R., et al. (2016).[4] "Design, synthesis and evaluation of 3-quinoline carboxylic acids as new inhibitors of protein kinase CK2." Journal of Enzyme Inhibition and Medicinal Chemistry, 31(sup4), 160-169.[4] Link

  • Anzini, M., et al. (2008). "Quinoline-S-Carboxylic Acid Derivatives as Tyrosine Kinase Inhibitors." U.S. Patent Application, PCT/EP2008/053763.[5] Link

  • Abdel-Magid, A. F., et al. (1996). "Reductive Amination of Aldehydes and Ketones with Sodium Triacetoxyborohydride." The Journal of Organic Chemistry, 61(11), 3849-3862. (Standard protocol reference for reductive amination). Link

  • Kozlov, N. G., et al. (2000). "Synthesis and properties of 3-aminoquinoline derivatives." Russian Journal of General Chemistry. (General properties of the scaffold).
  • Shoda, S., et al. (2019).[6] "Selective synthesis of substituted amino-quinoline derivatives by C-H activation and fluorescence evaluation." Scientific Reports, 9, 17723.[6] Link

Sources

conjugation of 3-Aminoquinoline-5-carboxylic acid to nanoparticles

Author: BenchChem Technical Support Team. Date: February 2026

Application Note: Bioconjugation Strategies for 3-Aminoquinoline-5-carboxylic Acid to Nanoparticles

Executive Summary

This guide details the chemical strategy for conjugating 3-Aminoquinoline-5-carboxylic acid (3-AQ-5-COOH) to nanoparticle (NP) surfaces.[1][2] This molecule is a bifunctional heterocyclic building block often used for its intrinsic fluorescence or as a pharmacophore in kinase inhibitor development.[1][2]

The Core Challenge: The molecule possesses two competing functional groups: a moderately reactive carboxylic acid at position 5 and a weakly nucleophilic aromatic amine at position 3.[1] Successful conjugation requires selecting a directional strategy that prevents self-polymerization while maximizing ligand density on the nanoparticle surface.[2]

Recommended Strategy: The most robust approach is "Carboxyl Activation" (Route A) , where the 5-COOH of the ligand is activated to bind with amine-functionalized nanoparticles. This method leverages the superior nucleophilicity of the nanoparticle's aliphatic amines over the ligand's own aromatic amine, naturally suppressing side reactions.[1]

Strategic Analysis & Chemical Logic

Before beginning wet chemistry, it is critical to understand the electronic properties of the ligand to avoid low conjugation efficiency.[1]

FeatureChemical PropertyImplication for Conjugation
Position 3 (-NH2) Aromatic Amine (Aniline-like)Low Nucleophilicity. It reacts sluggishly with NHS-esters compared to aliphatic amines (e.g., Lysine, PEG-NH2).[2] It requires higher concentrations or catalysts to serve as the attachment point.[1][2]
Position 5 (-COOH) Carboxylic AcidStandard Reactivity. Can be efficiently activated with EDC/NHS to form stable amide bonds.[1][2]
Quinoline Core Heterocyclic AromaticHydrophobic & Fluorescent. Requires organic co-solvents (DMSO/DMF) during conjugation.[1][2] Fluorescence (typically ~400-500 nm emission) allows for self-tracking.[1][2]
Decision Tree: Selecting Your Chemistry

ConjugationStrategy Start Start: Select Nanoparticle Surface CheckSurface What is the NP Surface Functionalization? Start->CheckSurface AmineNP Amine-Terminated NP (e.g., PEG-NH2, Chitosan) CheckSurface->AmineNP CarboxylNP Carboxyl-Terminated NP (e.g., PLGA-COOH, Citrate-Au) CheckSurface->CarboxylNP RouteA ROUTE A (Recommended) Activate Ligand 5-COOH Target: NP-NH2 AmineNP->RouteA RouteB ROUTE B (Challenging) Activate NP-COOH Target: Ligand 3-NH2 CarboxylNP->RouteB ReasonA Why? Aliphatic amine on NP is a better nucleophile than Ligand-NH2. Minimal polymerization. RouteA->ReasonA ReasonB Why? Ligand-NH2 is weak. Requires excess ligand to force reaction. RouteB->ReasonB

Figure 1: Strategic decision tree for selecting the conjugation route based on nanoparticle surface chemistry.

Protocol A: Ligand Activation (The "Standard" Route)

Target: Conjugating 3-AQ-5-COOH to Amine-Functionalized Nanoparticles (e.g., AuNP-PEG-NH2, Silica-NH2).[1][2]

Materials Required
  • Ligand: 3-Aminoquinoline-5-carboxylic acid (dissolved in dry DMSO at 10 mg/mL).[1][2]

  • Nanoparticles: Amine-functionalized NPs (1 mg/mL in water).

  • Activators: EDC (1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide) and Sulfo-NHS.[1][2][3]

  • Buffers:

    • Activation Buffer: 100 mM MES, pH 6.0 (Crucial for EDC stability).[1][2]

    • Coupling Buffer: 1X PBS, pH 7.4 (Crucial for Amine reactivity).[1][2]

  • Purification: Centrifugal filters (Amicon Ultra) or Dialysis cassettes (MWCO depends on NP size).[1][2]

Step-by-Step Procedure

1. Ligand Activation (The "Pre-Activation" Step) [1]

  • Goal: Convert the 5-COOH into a stable NHS-ester.

  • Mix: In a microcentrifuge tube, add:

    • 100 µL of Ligand stock (in DMSO).

    • 400 µL of MES Buffer (pH 6.0). Note: Ensure the ligand does not precipitate.[1][2] If it does, increase DMSO content to 30%.

    • Add 10 equivalents (molar excess relative to Ligand) of EDC.[1][2][4]

    • Add 25 equivalents of Sulfo-NHS.[1][2]

  • Incubate: Shake gently for 15–30 minutes at room temperature.

  • Why? Pre-activating the ligand ensures that when we add the NPs later, the reaction happens immediately, reducing the chance of the ligand reacting with itself.[1]

2. Conjugation Reaction

  • Prepare NPs: Buffer exchange your Amine-NPs into PBS pH 7.4. Crucial: Do not use Tris buffer (it contains amines).[1][2]

  • Combine: Add the activated ligand solution to the nanoparticle suspension.

    • Ratio: Aim for a 50:1 to 100:1 molar excess of Ligand-to-Nanoparticle surface amines to ensure saturation.[2]

  • Incubate: React for 2–4 hours at room temperature (or overnight at 4°C) in the dark (to protect fluorophore).

3. Quenching & Purification

  • Quench: Add Hydroxylamine or Glycine (final conc. 50 mM) to stop the reaction.[1][2]

  • Purify: Centrifuge the NPs (speed depends on size) to pellet them. Remove supernatant (unbound ligand).[1][2] Resuspend in PBS.[1][2] Repeat 3 times.

  • Validation: Keep the first supernatant to measure "unbound" ligand concentration via UV-Vis.[2]

Protocol B: Nanoparticle Activation (The "Reverse" Route)

Target: Conjugating 3-AQ-5-COOH to Carboxyl-Functionalized Nanoparticles. Warning: This route is harder because the aromatic amine on the quinoline is a weak nucleophile.[1]

Step-by-Step Procedure

1. Nanoparticle Activation

  • Mix: Dilute Carboxyl-NPs (1 mg/mL) in MES Buffer (pH 6.0).

  • Activate: Add EDC (2000 molar excess relative to NP) and Sulfo-NHS (5000 excess).[1][2]

  • Incubate: 20 minutes.

  • Purify (Critical): You must remove excess EDC/NHS via a quick spin-column or centrifugation step before adding the ligand.[1][2] Why? If you don't, the excess EDC will activate the ligand's own COOH, causing ligand-ligand polymerization.[1]

2. Conjugation (Forcing the Reaction)

  • Solvent: Resuspend activated NPs in PBS (pH 7.4).

  • Add Ligand: Add 3-AQ-5-COOH (dissolved in DMSO).

  • Catalyst: Add DMAP (4-Dimethylaminopyridine) at 0.1 mM catalytic concentration.[1][2]

    • Mechanism:[2][5][6] DMAP acts as an acyl transfer catalyst, helping the weak aromatic amine attack the NHS-ester on the NP.[1][2]

  • Incubate: React overnight at room temperature.

Quality Control & Self-Validation

A protocol is only trustworthy if you can prove it worked.[1][2] Use this validation table.

MethodExpected Result (Success)Interpretation of Failure
Zeta Potential Shift in Charge. Route A: Positive Amine-NP becomes less positive/neutral (as COOH ligand attaches).[1][2] Route B: Negative Carboxyl-NP becomes less negative (as Amine ligand attaches).[1][2]No change in mV indicates zero conjugation.[1][2]
UV-Vis Spectroscopy New Peak. Appearance of Quinoline absorption bands (typically 250–350 nm region) on the purified NP spectrum.[1][2]Absence of peak means the ligand was washed away (did not bind).[1][2]
Fluorescence Emission at ~400-500 nm. (Excitation dependent).[1][2]If fluorescence is quenching (common on Gold NPs), this actually confirms close proximity binding.[1][2]
Workflow Visualization

Workflow cluster_0 Step 1: Activation cluster_1 Step 2: Conjugation cluster_2 Step 3: QC Ligand Ligand (3-AQ-5-COOH) + EDC/NHS Intermediate Activated NHS-Ester Ligand->Intermediate MES pH 6.0 15 mins Conjugate NP-Ligand Conjugate Intermediate->Conjugate + NP PBS pH 7.4 NP Amine-Nanoparticle NP->Conjugate Validation Check Zeta Potential & UV-Vis Conjugate->Validation Purification

Figure 2: Experimental workflow for Route A (Carboxyl Activation).

References

  • Chemical Properties of 3-Aminoquinoline: PubChem. 3-Aminoquinoline Compound Summary. National Library of Medicine.[1][2] Available at: [Link][1][2]

  • Aromatic Amine Reactivity: Hermanson, G. T. (2013).[1][2] Bioconjugate Techniques (3rd Edition). Academic Press.[1][2] (Standard reference for nucleophilicity of aniline vs aliphatic amines).

Sources

Troubleshooting & Optimization

Technical Support Center: 3-Aminoquinoline-5-carboxylic Acid (3-AQC) Fluorescence Preservation

[1]

Case ID: 3AQC-PHOTO-001 Status: Open Assigned Specialist: Senior Application Scientist, Microscopy Division Subject: Minimizing Photobleaching in 3-AQC Fluorescence Microscopy[1]

Executive Summary

3-Aminoquinoline-5-carboxylic acid (3-AQC) and its derivatives are nitrogen-heterocyclic fluorophores often utilized as structural scaffolds in medicinal chemistry (e.g., Glycogen Phosphorylase inhibitors) or as derivatizing agents in glycan analysis.[1]

The Core Challenge: 3-AQC derivatives typically exhibit excitation maxima in the near-UV to violet region (340–380 nm) and emission in the blue region (440–480 nm).[1] This spectral profile presents a distinct stability challenge: High-Energy Excitation. [1]

To excite 3-AQC, you must use high-energy photons (UV/Violet).[1] These photons are significantly more likely to induce Intersystem Crossing (ISC) —the quantum leap that moves a fluorophore from a singlet emitting state to a reactive triplet state—leading to the generation of Reactive Oxygen Species (ROS) and irreversible photobleaching.[1]

This guide provides a self-validating system to stabilize 3-AQC signal integrity.

Module 1: Optical Configuration (Hardware)

Objective: Maximize photon collection efficiency to allow for minimal excitation power.

Excitation Source Selection

Do not use broad-spectrum arc lamps (Mercury/Xenon) without heavy attenuation. Their intensity peaks in the UV are unstable and generate excess heat, accelerating chemical oxidation.[1]

  • Recommended: 365 nm or 385 nm LED (Light Emitting Diode).[1]

  • Alternative: 405 nm Diode Laser (Note: 3-AQC absorption drops at 405 nm, requiring higher power, which paradoxically increases background bleaching.[1] Stick to <385 nm if possible).

Filter Set Optimization

Standard "DAPI" filter sets are often suboptimal because they have wide bandpasses that allow excess UV light to hit the sample.[1]

ComponentStandard SpecificationOptimized Specification for 3-AQCReason
Excitation Filter 350/50 nm (Wide)365/10 nm or 385/10 nm (Narrow) Restricts photon flux to the peak absorption, reducing off-peak heating.[1]
Dichroic Mirror 400 nm LP405 nm LP (Steep slope) Ensures maximum reflection of excitation light while passing emission.[1]
Emission Filter 460/50 nm450/40 nm Narrowing emission reduces autofluorescence crosstalk from tissue/media.[1]
Detector Settings

The "Gain vs. Power" Rule: Always increase detector gain (PMT voltage or sCMOS analog gain) before increasing laser power.[1]

  • Protocol: Set excitation power to 1-2%. Increase Gain until the background noise becomes visible.[1] Only then, if the signal is insufficient, increase excitation power in 0.5% increments.

Module 2: Chemical Environment (Sample Prep)

Objective: Intercept the photochemical pathways that lead to bleaching.

The Oxygen Problem

Quinolines are nitrogen-containing heterocycles.[1] Upon UV excitation, they are highly prone to reacting with singlet oxygen (

1

Protocol: Oxygen Scavenging System (GLOX) For fixed samples, integrate the following into your imaging buffer:

  • Glucose Oxidase: 0.5 mg/mL[1]

  • Catalase: 40 µg/mL

  • Glucose: 10 mM

  • Trolox (Vitamin E derivative): 1-2 mM (Acts as a triplet state quencher).[1]

Why this works: The Glucose Oxidase/Catalase system removes molecular oxygen, while Trolox heals the fluorophore if it enters the reactive triplet state.[1]

Mounting Media

Avoid "homemade" glycerol mounts for 3-AQC. The pH of unbuffered glycerol can drift, and quinoline fluorescence is often pH-dependent (protonation of the ring nitrogen alters quantum yield).

  • Recommended: Commercial hard-setting media with high refractive index (RI ~1.[1]52) to match oil objectives.

    • Examples: Prolong Glass, Vectashield Plus.[1]

  • Avoid: Media containing p-phenylenediamine (PPD) if your specific derivative reacts with amines.[1]

Module 3: Photobleaching Pathway & Intervention

The following diagram illustrates the mechanism of 3-AQC photobleaching and where specific interventions (Antifades, Low Power) act to stop it.

Photobleaching_MechanismGroundGround State (S0)(Stable 3-AQC)ExcitedExcited Singlet (S1)(Fluorescent)Ground->Excited UV Excitation(365-385nm)Excited->Ground Fluorescence(450nm)TripletTriplet State (T1)(Reactive/Dark)Excited->Triplet IntersystemCrossing (ISC)Triplet->Ground Slow DecayROSReactive Oxygen Species(Singlet Oxygen)Triplet->ROS Energy Transferto O2BleachedPhotobleached Product(Non-fluorescent)ROS->Bleached Oxidation ofQuinoline RingInt_PowerIntervention 1:Reduce Laser Power(Pulsed Illumination)Int_Power->Ground Prevents SaturationInt_QuenchIntervention 2:Triplet Quenchers(Trolox/COT)Int_Quench->Triplet Restores S0Int_OxyIntervention 3:Oxygen Scavengers(GLOX System)Int_Oxy->ROS Removes O2

Figure 1: The Photophysical Pathway of 3-AQC Bleaching.[1] Interventions are marked in dashed circles, showing how they interrupt the transition to irreversible damage.

Module 4: Troubleshooting Matrix

SymptomProbable CauseCorrective Action
Rapid fading (seconds) Oxidative Bleaching The buffer is oxygen-rich.[1] Switch to a GLOX buffer or sealed chamber.[1]
Signal is dim initially Filter Mismatch You are likely using a 405nm laser on a dye that absorbs at 350nm.[1] Switch to a 365/385nm LED source.
High Background Autofluorescence UV light excites cellular flavins/NADH.[1] Use a narrower emission bandpass (e.g., 450/40 nm) to cut out green autofluorescence.[1]
Z-stack bleaching Over-exposure The top of the stack bleaches while imaging the bottom.[1] Use Pulsed Illumination (trigger laser only when camera exposes).[1]

FAQ: Frequently Asked Questions

Q: Can I use 3-AQC with Green Fluorescent Protein (GFP)? A: Yes, but acquire the 3-AQC channel first.[1] GFP is generally more stable.[1] However, UV light used for 3-AQC can photoconvert some GFP variants or bleach them.[1] Acquire the most sensitive blue channel first, then green.[1]

Q: Is 3-AQC compatible with Live Cell Imaging? A: It is challenging. The UV excitation required is phototoxic to live cells (DNA damage).[1]

  • Workaround: Use 2-Photon Excitation (2PE) .[1] Exciting 3-AQC at ~720-750 nm (multiphoton) avoids UV toxicity and restricts bleaching to the focal point only.[1]

Q: How do I store 3-AQC stock solutions? A: Store in amber vials at -20°C. Quinolines can degrade slowly under ambient light.[1] Avoid repeated freeze-thaw cycles which introduce oxygen into the solution.[1]

References

  • Sigma-Aldrich. (n.d.).[1] 3-Aminoquinoline Product Specification & Applications (MALDI Matrix/Fluorescence). Retrieved from [1]

  • National Center for Biotechnology Information (NCBI). (2019).[1] Design, Synthesis, and Use of Novel Photoaffinity Probes in Measuring the Serum Concentration of Glycogen Phosphorylase. PubChem.[1] Retrieved from

  • Keyence. (n.d.).[1] How to Minimize Photobleaching in Fluorescence Microscopy: A Comprehensive Guide. Retrieved from [1]

  • Biocompare. (2018). Photobleaching in Live Cell Imaging: The Buyer's Guide for Life Scientists.[1] Retrieved from [1]

  • ResearchGate. (2020). Absorption and fluorescence emission spectra of selected quinolines.[1][2][3] Retrieved from [2][3]

reducing background fluorescence in assays with 3-Aminoquinoline-5-carboxylic acid

Author: BenchChem Technical Support Team. Date: February 2026

This guide addresses the technical challenges of using 3-Aminoquinoline-5-carboxylic acid (3-AQC) and its derivatives in fluorescence assays. While often used as a scaffold for kinase inhibitors (e.g., CK2) or as a matrix for MALDI-MS (similar to its analog 3-aminoquinoline), its use as a fluorescent probe requires strict control over environmental factors due to the sensitivity of the quinoline ring to pH and solvent polarity.

The following troubleshooting framework focuses on Signal-to-Noise (S/N) optimization , specifically targeting the reduction of non-specific background fluorescence.

Module 1: The Physics of Background Fluorescence

The Core Problem: 3-AQC derivatives often exhibit solvatochromism and pH-dependent fluorescence .[1] Background signal usually arises not just from "excess dye," but from the dye existing in a highly fluorescent state within the bulk buffer, or from non-specific hydrophobic binding to plastics/proteins.[1]

Diagnostic Logic Tree

Use this decision matrix to identify the source of your background noise before attempting remediation.[1]

G Start START: High Background Fluorescence CheckBlank Check Reagent Blank (Buffer + Dye, No Analyte) Start->CheckBlank HighBlank Blank is High CheckBlank->HighBlank Yes LowBlank Blank is Low CheckBlank->LowBlank No SolventIssue Issue: Solvent/pH Interaction Action: Optimize Buffer Polarity HighBlank->SolventIssue Impurity Issue: Dye Degradation/Oxidation Action: HPLC Purification of Reagent HighBlank->Impurity BindingIssue Issue: Non-Specific Binding Action: Add Surfactant (Tween-20) LowBlank->BindingIssue Signal appears with sample matrix FilterIssue Issue: Spectral Bleed-through Action: Narrow Bandpass Filters LowBlank->FilterIssue

Figure 1: Diagnostic workflow for isolating the source of background fluorescence in quinoline-based assays.

Module 2: Chemical Optimization (FAQs)
Q1: Why does my buffer pH drastically affect the background signal?

Technical Insight: The quinoline ring nitrogen and the C5-carboxylic acid create a zwitterionic system.[1] The fluorescence quantum yield (Φ) of aminoquinolines is governed by Photoinduced Electron Transfer (PET) and Intramolecular Charge Transfer (ICT) , both of which are pH-sensitive.[1]

  • The Mechanism: Protonation of the ring nitrogen (typically pKa ~4.5–5.[1]0) often quenches fluorescence in aminoquinolines by facilitating non-radiative decay.[1] However, the ionization state of the C5-carboxyl group (pKa ~4.[1]0) can alter the electron density of the ring.[1]

  • The Fix: Perform a pH Titration Curve (pH 3.0 to 9.[1]0) for your specific derivative.

    • Protocol: Prepare 10 µM dye in buffers of increasing pH.[1] Measure fluorescence (Ex ~350 nm / Em ~450-550 nm).

    • Target: Select a pH where the free dye has minimal fluorescence, or where the bound/reacted product has maximal shift.[1] Often, acidic conditions (pH < 4) quench free quinolines, while basic conditions might enhance them.[1]

Q2: How do I remove unreacted 3-AQC after labeling?

Technical Insight: 3-AQC is a small molecule (MW ~188 Da).[1] Standard dialysis (typical cutoff 3.5 kDa) is often too slow and inefficient for hydrophobic dyes that may stick to the membrane.[1]

Recommended Protocol: Solid Phase Extraction (SPE) or Spin Columns Do not rely on passive dialysis.[1] Use active resin-based removal.[1]

MethodSuitabilityProtocol Summary
HILIC Spin Columns Best for Glycans Hydrophilic interaction resin retains polar glycans; organic wash removes hydrophobic free dye.[1]
C18 Zip-Tip / SPE Best for Peptides The hydrophobic 3-AQC tag increases peptide retention.[1] Wash with 5% ACN (removes salts), Elute with 50% ACN.[1]
Acetone Precipitation Proteins (>10kDa) 1. Add 4-6 vol cold acetone (-20°C).2. Incubate 1 hr.3. Spin 13k x g.4. Free dye remains in supernatant.[1]
Q3: The background is high in my cell/protein lysate samples. Is it the dye?

It is likely Non-Specific Hydrophobic Binding .[1] The quinoline scaffold is planar and hydrophobic.[1] It intercalates into hydrophobic pockets of albumin or lipid bilayers, turning "on" its fluorescence (similar to ANS or Bis-ANS dyes).[1]

  • Solution 1 (Surfactants): Add 0.05% Tween-20 or 0.1% Triton X-100 to the wash buffer.[1] This keeps the free dye solubilized in the micelle rather than binding to the protein surface.[1]

  • Solution 2 (Blocking): Pre-block samples with non-fluorescent quinoline (if available) or BSA, though BSA may exacerbate the issue if the dye binds albumin.[1] Better alternative: Use Fish Gelatin as a blocking agent.[1]

Module 3: Instrumental Troubleshooting
Q4: My signal is saturating, but I can't see the peak. What are the optimal Ex/Em settings?

3-Aminoquinoline derivatives often have a large Stokes Shift (difference between excitation and emission maxima), which is an advantage if filtered correctly.[1]

  • Excitation: 350 nm – 365 nm (UV region).[1]

  • Emission: 440 nm – 550 nm (Cyan/Green region).[1]

  • The Trap: If you use a standard "DAPI" filter (Em ~460nm) or "GFP" filter (Ex ~488nm), you will miss the peak or catch the tail.[1]

  • Action: Run an Emission Scan (380–600 nm) with excitation fixed at 350 nm. If the background overlaps with the signal, use a Long-Pass Filter (e.g., >490 nm) to cut off the scattering and autofluorescence of the free dye, sacrificing some signal for better S/N ratio.[1]

Module 4: Experimental Workflow Visualization

The following diagram illustrates the optimized workflow for derivatization and cleanup to minimize background.

Workflow cluster_cleanup Cleanup Options Step1 1. Derivatization (High excess 3-AQC) Step2 2. Quenching (Acidify or dilute) Step1->Step2 Stop Reaction Step3 3. Cleanup Phase (Critical Step) Step2->Step3 Remove Free Dye SPE SPE (C18/HILIC) Step3->SPE Precip Acetone Precip Step3->Precip Step4 4. Detection (Optimized Filter) SPE->Step4 Precip->Step4

Figure 2: Optimized derivatization and cleanup workflow for 3-AQC assays.

References
  • PubChem. (2025).[1] 3-Aminoquinoline Compound Summary. National Library of Medicine.[1] [Link]

  • Fukuyama, Y., et al. (2014).[1] 3-Aminoquinoline/p-coumaric acid as a MALDI matrix for glycopeptides, carbohydrates, and phosphopeptides. Analytical Chemistry, 86(4), 1937-1942.[1] [Link]

  • Syniugin, A. R., et al. (2016).[1] Design, synthesis and evaluation of 3-quinoline carboxylic acids as new inhibitors of protein kinase CK2. Journal of Enzyme Inhibition and Medicinal Chemistry, 31(sup4), 160-169.[1][2] [Link]

  • Kurniawan, Y. S., et al. (2021).[1][3] The Role of 8-Amidoquinoline Derivatives as Fluorescent Probes for Zinc Ion Determination. Molecules, 26(1), 183. (Cited for quinoline fluorescence mechanisms).[1][4][5] [Link]

Sources

Technical Support Center: Managing Autofluorescence in the Blue Channel (UV-450nm)

Author: BenchChem Technical Support Team. Date: February 2026

Status: Operational Operator: Senior Application Scientist Ticket Topic: Optimizing Signal-to-Noise Ratio (SNR) for Blue-Emitting Fluorophores (DAPI, Hoechst, Alexa Fluor 405, BFP).

Executive Summary: The "Blue" Challenge

Welcome to the technical support hub. You are likely here because your DAPI, Hoechst, or BFP channel is showing high background, making segmentation impossible or generating false positives.

The Root Cause: The UV-Blue spectral window (350–450 nm) is the most crowded region for endogenous autofluorescence. Biological tissues contain molecules like NADH, collagen, elastin, and lipofuscin that naturally emit in this range.[1] Furthermore, aldehyde fixatives (Glutaraldehyde/Formaldehyde) create fluorescent Schiff bases that peak exactly where your blue fluorophores emit.

This guide provides a modular troubleshooting workflow to diagnose, chemically quench, and optically subtract this noise.

Diagnostic Module: Is it Signal or Noise?

Before applying chemical treatments, you must characterize the noise. Run the following control logic.

Troubleshooting Logic Flow

Autofluorescence_Triage Start High Background in Blue Channel Control1 Check Unstained Control (No Dyes, Same Fixation) Start->Control1 Result1 Is the Unstained Control Bright? Control1->Result1 Fixative Suspect Fixative-Induced Fluorescence (Schiff Bases) Result1->Fixative Yes, Uniform Glow Tissue Suspect Endogenous Fluorescence (Lipofuscin/NADH) Result1->Tissue Yes, Punctate/Structural Check Antibody Conc. Check Antibody Conc. Result1->Check Antibody Conc. No (It's non-specific binding) Action1 Protocol: Sodium Borohydride (Reduces Aldehydes) Fixative->Action1 Action2 Protocol: Sudan Black B (Masks Lipids) Tissue->Action2 Action3 Optical: Spectral Unmixing (Hardware Subtraction) Tissue->Action3

Figure 1: Decision matrix for diagnosing the source of blue background noise.

Chemical Intervention Protocols

If your diagnostic controls confirm autofluorescence, select the protocol matching your noise source.

Protocol A: Sodium Borohydride (NaBH₄)

Target: Fixative-induced fluorescence (Schiff bases).[2] Best For: Samples fixed with Glutaraldehyde or prolonged Formaldehyde. Mechanism: NaBH₄ chemically reduces the fluorescent C=N Schiff bases (formed by aldehydes reacting with amines) back to non-fluorescent amines.

StepActionTechnical Note
1 Prepare Solution Dissolve 1 mg/mL (0.1%) Sodium Borohydride in PBS or TBS. Note: Prepare fresh. It bubbles (H₂ gas) immediately.
2 Incubation Incubate sample for 3 x 10 minutes at Room Temperature (RT).
3 Bubbling Control If the sample is delicate (e.g., adherent cells), do not shake vigorously. The H₂ bubbles can detach cells.
4 Wash Wash 3 x 5 mins with PBS to remove all traces of NaBH₄.
5 Stain Proceed with blocking and antibody staining.

Critical Warning: NaBH₄ destroys fluorescence of protein-based fluorophores (like GFP/RFP) if they are already present in the tissue before treatment. Use only on immunofluorescence samples where fluorophores are added after this step.

Protocol B: Sudan Black B (SBB)

Target: Lipofuscin (lysosomal aging pigment) and lipid-rich structures (myelin). Best For: Brain tissue, retina, liver, and aged tissue samples. Mechanism: SBB is a non-fluorescent, lipophilic dye that binds to lipofuscin granules, effectively "masking" their autofluorescence by absorbing the excitation light.

StepActionTechnical Note
1 Prepare Solution Dissolve 0.1% - 0.3% Sudan Black B in 70% Ethanol. Stir in dark for 2 hours. Filter to remove precipitates.
2 Timing Perform this step AFTER secondary antibody incubation. SBB can block antibody binding sites if used first.
3 Incubation Immerse slides for 10–30 minutes at RT in the dark.
4 Wash (Crucial) Wash 3 x 5 mins with PBS + 0.02% Tween-20. Note: Inadequate washing leaves black precipitates.
5 Mount Mount in glycerol-based media.

Optical & Hardware Strategies

When chemical quenching is insufficient or incompatible with your sample, use optical physics to separate the signals.

Strategy 1: Spectral Unmixing

Modern confocal systems (Zeiss LSM, Leica SP8/Stellaris, Nikon A1) allow "Lambda Mode" scanning.

  • Acquire Reference Spectra: Image a "Negative Control" (unstained tissue) to generate the emission spectrum of the autofluorescence (e.g., broad peak 420–550 nm).

  • Acquire Dye Spectrum: Image a "Single Stain" (DAPI only) to get the pure dye spectrum (peak ~461 nm).

  • Linear Unmixing: Use the software to mathematically separate the two overlapping signals pixel-by-pixel.

Strategy 2: Narrow Bandpass Filtering

Autofluorescence typically has a "long tail" (broad emission). DAPI/Hoechst have narrower peaks.

  • Standard Filter: 435–485 nm emission (captures too much noise).

  • Optimized Filter: 440/20 nm or 450/20 nm bandpass.

  • Result: You sacrifice some total signal intensity but significantly gain Signal-to-Noise Ratio (SNR) by cutting off the broad autofluorescence tail.

Reference Data: Sources of Blue Autofluorescence

Understanding your enemy is the first step to defeating it.

Fluorophore / SourceExcitation Max (nm)Emission Max (nm)Origin/Cause
NADH / NADPH ~340~450Metabolic coenzymes (mitochondria).
Collagen / Elastin ~325–360400–500Extracellular matrix (connective tissue).
Lipofuscin 360–480500–650 (Broad)Oxidized lipid/protein aggregates (lysosomes).
Schiff Bases ~350–400450–500Glutaraldehyde/Formaldehyde fixation.
DAPI (Bound) 358461Your desired signal.

Frequently Asked Questions (FAQ)

Q: I am seeing "nuclei" in my Green (FITC) channel, but I only stained with DAPI. Why? A: This is likely DAPI Photoconversion . When DAPI or Hoechst is exposed to intense UV light for extended periods, it undergoes a photochemical reaction that creates a species exciting in blue (488nm) and emitting in green (520nm).

  • Solution: Use "Low Dose" UV for focusing. Do not dwell on one spot. Use antifade mounting media (e.g., EverBrite™ Hardset) which reduces this effect compared to glycerol-only mounts.

Q: Can I use Sudan Black B with GFP? A: Caution is advised. Sudan Black B is a broad absorber. While it quenches autofluorescence, it can also slightly diminish the intensity of GFP if the incubation is too long. Always titrate the incubation time (start with 5 minutes).

Q: Why not just switch to Far-Red nuclear dyes? A: This is often the best "workaround" if your microscope configuration allows it. Dyes like DRAQ5 or RedDot™ excite at 633/647 nm, avoiding the UV/Blue autofluorescence window entirely. However, if you are limited to 405 nm excitation (standard DAPI lines), the protocols above are your best defense.

References

  • Baschong, W., et al. (2001). "Control of autofluorescence of archival formaldehyde-fixed, paraffin-embedded tissue in confocal laser scanning microscopy." Journal of Histochemistry & Cytochemistry.

  • Schnell, S. A., et al. (1999). "Reduction of lipofuscin-like autofluorescence in fluorescently labeled tissue." Journal of Histochemistry & Cytochemistry. (Establishes Sudan Black B protocol).

  • Clancy, B., & Cauller, L. J. (1998). "Reduction of background autofluorescence in brain sections following immersion in sodium borohydride." Journal of Neuroscience Methods.

  • Zurek-Biesiada, D., et al. (2013).[3] "Photoconversion of A488, Hoechst 33258 and DAPI in confocal microscopy." Cytometry Part A. (Details the DAPI-to-Green artifact).

  • Zeiss Microscopy Online Campus. "Spectral Imaging and Linear Unmixing." (Technical explanation of optical subtraction).

Sources

optimizing excitation and emission wavelengths for 3-aminoquinoline derivatives

Author: BenchChem Technical Support Team. Date: February 2026

Topic: Optimizing Excitation & Emission Wavelengths Ticket ID: #AQ3-OPT-2024 Assigned Specialist: Senior Application Scientist, Spectroscopy Division

Executive Summary: The Photophysics of 3-Aminoquinolines

Welcome to the technical guide for optimizing 3-aminoquinoline (3AQ) derivatives. Unlike standard fluorophores (e.g., fluorescein), 3AQ derivatives exhibit complex excited-state dynamics that are highly sensitive to their environment.

To optimize your signal, you must control two competing mechanisms:

  • Intramolecular Charge Transfer (ICT): In polar solvents, the excited state relaxes into a highly polar ICT state, causing a redshift in emission.

  • Non-Radiative Decay (The "Flip-Flop"): The amino group at position 3 often undergoes rapid rotation (flip-flop) in the excited state, dissipating energy as heat rather than light.

Your Goal: Stabilize the emissive ICT state while restricting the non-radiative "flip-flop" motion.

Optimization Workflow (Interactive Protocol)

Do not rely on literature values alone. 3AQ derivatives are solvatochromic; their "optimal" wavelengths shift depending on your specific solvent and pH buffer. Follow this decision tree to empirically determine your optimal settings.

Diagram 1: Spectral Optimization Logic

OptimizationWorkflow Start START: New 3AQ Derivative AbsScan Step 1: Absorbance Scan (200-500 nm) Start->AbsScan ConcCheck Check Absorbance (OD) AbsScan->ConcCheck Dilute Dilute Sample (Target OD < 0.1) ConcCheck->Dilute OD > 0.1 EmScan Step 2: Emission Scan (Ex @ Abs Max) ConcCheck->EmScan OD < 0.1 Dilute->AbsScan SolventScreen Step 3: Solvent Screening (Polarity Check) EmScan->SolventScreen pHCheck Step 4: pH Titration (Protonation State) SolventScreen->pHCheck FinalOpt OPTIMAL WAVELENGTHS DEFINED pHCheck->FinalOpt

Caption: Step-by-step workflow for determining excitation/emission maxima while avoiding common artifacts like the Inner Filter Effect.

Critical Optimization Parameters

A. Solvatochromism (Solvent Tuning)

3AQ derivatives are "push-pull" systems. The electron-donating amino group and the electron-withdrawing quinoline ring create a large dipole moment change upon excitation.

  • Non-Polar Solvents (Hexane, Toluene): Expect blue-shifted emission (shorter wavelengths) and often higher quantum yields due to reduced interaction with the solvent.

  • Polar Solvents (DMSO, Ethanol, Water): Expect red-shifted emission (longer wavelengths).

    • Warning: Highly protic solvents (water/methanol) can quench fluorescence via hydrogen bonding interactions that facilitate non-radiative decay [1].

Protocol: Prepare 10 µM solutions of your derivative in Toluene, Acetonitrile, and Methanol. Measure emission spectra for all three.

  • If signal is brightest in Toluene: Your compound is dominated by the Locally Excited (LE) state.[1]

  • If signal shifts Red in Methanol: Your compound exhibits strong ICT character.

B. pH Sensitivity (Protonation Control)

The quinoline ring nitrogen is basic (pKa ~4-5 for the parent compound). Protonation usually quenches fluorescence or drastically shifts the absorption band.

  • Acidic Media (pH < 4): Protonation of the ring nitrogen often leads to fluorescence quenching.

  • Neutral/Basic Media (pH > 7): Usually the "bright" species.

Protocol: Perform a pH titration from pH 3 to pH 10. Plot Fluorescence Intensity (


) vs. pH.
  • Result: Select a buffer pH at least 1 unit above the determined pKa to ensure >90% of the population is in the emissive neutral form [2].

Troubleshooting Guide (FAQ)

Issue 1: "My Quantum Yield (QY) is extremely low (< 1%)."

Diagnosis: The "Flip-Flop" Mechanism. The amino group at the 3-position can rotate, dissipating excited state energy. This is a known relaxation pathway for 3-aminoquinoline [1]. Solution:

  • Increase Viscosity: Dissolve the compound in glycerol or ethylene glycol. If intensity increases, the rotation is the culprit.

  • Rigidification: If designing a new drug, consider constraining the amino group into a ring system (e.g., julolidine-like fusion) to physically block rotation.

  • Deoxygenation: 3AQ derivatives can populate triplet states. Bubble your sample with Nitrogen or Argon for 10 minutes to remove dissolved oxygen, which acts as a quencher.

Issue 2: "The emission peak shifts when I increase concentration."

Diagnosis: Inner Filter Effect (IFE) or Aggregation. Quinolines have high extinction coefficients. At high concentrations, the molecules at the front of the cuvette absorb all the excitation light (Primary IFE), or the sample re-absorbs its own emission (Secondary IFE) [3]. Solution:

  • Check OD: Ensure Absorbance at

    
     is < 0.1  (ideally < 0.05).
    
  • Correction Formula: If you must work at higher concentrations, apply this correction:

    
    
    Where 
    
    
    
    and
    
    
    are absorbances at excitation and emission wavelengths.
Diagram 2: Mechanism of Quenching & Shift

Mechanism Ground Ground State (S0) Excited Excited State (S1) Ground->Excited Excitation (hv) ICT ICT State (Polar Solvent) Excited->ICT Solvent Stabilization Relaxed Rotational Relaxation (Flip-Flop) Excited->Relaxed Low Viscosity (Non-Radiative) ICT->Ground Red-Shifted Emission Relaxed->Ground Heat (Quenching)

Caption: Competition between emissive ICT states and non-radiative rotational decay pathways in 3AQ derivatives.

Summary Data Table: Solvent Effects

SolventPolarity (Dielectric

)
Expected ShiftMechanismRecommendation
Hexane Non-Polar (1.9)Blue (Short

)
Locally Excited (LE)Use for max brightness if solubility permits.
Chloroform Moderate (4.[2]8)ModerateMixed LE/ICTGood balance for synthesis checks.
Methanol Polar Protic (33)Red (Long

)
H-Bonding / ICTRisk of Quenching. Avoid if possible.
DMSO Polar Aprotic (47)Red (Long

)
Stabilized ICTUse for biological assays (miscible with water).

References

  • Engineering the Excited-State Dynamics of 3-Aminoquinoline. Source: The Journal of Physical Chemistry B (ACS Publications) Context: Explains the "flip-flop" non-radiative decay channel and temperature dependence.

  • Dansyl-8-aminoquinoline as a sensitive pH fluorescent probe. Source: Spectrochimica Acta Part A: Molecular and Biomolecular Spectroscopy Context: Details the protonation mechanisms of aminoquinoline derivatives and pKa determination.

  • Inner Filter Effect Correction for Fluorescence Measurements. Source: Analytical Chemistry (ACS Publications) Context: Standard protocols for correcting non-linear fluorescence data in high-absorbance samples.

Sources

strategies to enhance the quantum yield of quinoline-based probes

Author: BenchChem Technical Support Team. Date: February 2026

Technical Support Center: Quinoline-Based Fluorescent Probes Current Status: Online 🟢 Operator: Senior Application Scientist Dr. H. Subject: Optimization of Quantum Yield (


) in Quinoline Scaffolds

Mission Statement

Welcome to the Quinoline Probe Optimization Hub. You are likely here because your quinoline-based small molecule—intended for bio-imaging or ion sensing—is exhibiting suboptimal brightness. High quantum yield (QY) is not accidental; it is the result of suppressing non-radiative decay pathways.

This guide treats your probe as a machine. When the "light" (fluorescence) fails, it is usually due to a specific energy "leak" in the system. We will identify and plug these leaks.

Knowledge Base: Troubleshooting & Optimization Modules

Ticket #001: "My probe is bright in organic solvents but dark in aqueous buffer."

Diagnosis: Aggregation-Caused Quenching (ACQ) or Solvent-Relaxation Quenching. Root Cause: Quinoline rings are planar and hydrophobic. In water, they stack via


 interactions, allowing excited states to dissipate energy non-radiatively. Alternatively, polar water molecules may stabilize a twisted intramolecular charge transfer (TICT) state.

Strategic Solutions:

  • Implement Steric Bulk (The "Bumper" Strategy):

    • Action: Introduce bulky groups (e.g., tert-butyl, trityl) or orthogonal substituents at the C-2 or C-8 positions.

    • Mechanism: These groups prevent the planar quinoline cores from stacking close enough to quench each other.

    • Evidence: 7-substituted quinolin-8-ol derivatives show enhanced QY when bulky groups prevent hydration of the excited state [1].

  • Switch to Aggregation-Induced Emission (AIE):

    • Action: Instead of fighting aggregation, engineer it. Conjugate the quinoline to a rotor like tetraphenylethene (TPE) or modify with a malononitrile group.

    • Mechanism: In solution, the rotor spins and dissipates energy (dark). In aggregates, rotation is restricted (Restriction of Intramolecular Rotation - RIR), forcing energy release via fluorescence.

    • Reference Protocol: See Quinoline-Malononitrile (QM) systems where aggregate formation triggers emission [2].

  • Cyclodextrin Encapsulation:

    • Action: Encapsulate the probe in

      
      -cyclodextrin.
      
    • Mechanism: This provides a hydrophobic micro-environment within an aqueous system, shielding the probe from water-induced quenching.

Ticket #002: "I designed a push-pull probe, but the Quantum Yield is < 0.01."

Diagnosis: Twisted Intramolecular Charge Transfer (TICT) dominance. Root Cause: If your donor (e.g., diethylamine) and acceptor (quinoline nitrogen) are connected by a rotatable bond, the excited state may twist to a perpendicular geometry (TICT state), which is non-emissive.

Strategic Solutions:

  • Rigidification (The "Locking" Strategy):

    • Action: Cyclize the donor nitrogen into a ring system (e.g., julolidine) or fuse it to the quinoline core.

    • Mechanism: Physically preventing the rotation of the donor bond eliminates the TICT pathway, forcing radiative decay.

    • Data Point: Julolidine-fused quinolines often exhibit

      
       compared to diethylamine analogs (
      
      
      
      ) due to this locking effect.
  • Modulate the Donor Strength:

    • Action: If rigidification is chemically difficult, replace strong donors (amines) with weaker ones (alkoxy) or electron-withdrawing groups if the quinoline is acting as the donor.

    • Logic: Weakening the "push" reduces the driving force for the molecule to twist into the TICT state.

Ticket #003: "My metal sensor doesn't turn on; it stays dark."

Diagnosis: Failure to block Photoinduced Electron Transfer (PET). Root Cause: In "Turn-On" sensors, the free probe usually has a high-energy electron pair (e.g., from a receptor amine) that transfers to the excited fluorophore, quenching it (PET ON). Metal binding should lower this electron pair's energy, stopping the transfer (PET OFF). If it stays dark, PET is still active, or the metal is quenching via paramagnetic effects (e.g., Cu²⁺, Fe³⁺).

Strategic Solutions:

  • Thermodynamic Tuning (The

    
     Check): 
    
    • Action: Ensure the HOMO of the receptor is between the HOMO and LUMO of the fluorophore.

    • Calculation: Use the Rehm-Weller equation. If the driving force for electron transfer is too high, standard metal binding may not shift the energy levels enough to stop it.

  • Protonation Test:

    • Action: Titrate with a strong acid (e.g., TFA or benzenesulfonic acid).[1]

    • Observation: If fluorescence spikes (up to 50-fold enhancement is possible [3]), your fluorophore is capable of emission, but your receptor design is flawed. The proton mimics the metal ion by binding the lone pair.

Visualizing the Optimization Pathways

The following diagram illustrates the decision logic for enhancing Quantum Yield based on the observed failure mode.

QuinolineOptimization Start Low Quantum Yield (Problem Detected) CheckEnv Check Environment Start->CheckEnv CheckStruct Check Structure Start->CheckStruct Solvent Polar Solvent Quenching? CheckEnv->Solvent Yes Agg Aggregation (ACQ)? CheckEnv->Agg High Conc. TICT Flexible Rotors? CheckStruct->TICT Push-Pull PET PET Process Active? CheckStruct->PET Sensor Sol1 Encapsulate (Cyclodextrins) Solvent->Sol1 Sol2 AIE Design (Add Rotors) Agg->Sol2 Sol3 Rigidify (Fuse Rings) TICT->Sol3 Sol4 Metal Chelation / Protonation PET->Sol4

Caption: Decision matrix for identifying the root cause of low quantum yield and selecting the appropriate structural or environmental remediation strategy.

Experimental Protocol: Relative Quantum Yield Measurement

Do not rely on "brightness" observed by the naked eye. You must validate improvements quantitatively.

Method: Comparative method (Williams et al.) using a standard (e.g., Quinine Sulfate in 0.1 M H₂SO₄,


).

Prerequisites:

  • UV-Vis Spectrophotometer[2]

  • Spectrofluorometer[3][4]

  • Refractive index (

    
    ) of solvents used.
    

Step-by-Step Workflow:

  • Preparation: Prepare 5 concentrations of your probe and 5 of the standard.

    • Critical Rule: Absorbance at the excitation wavelength (

      
      ) must be below 0.1 OD  (ideally 0.01–0.05) to avoid inner-filter effects.
      
  • Acquisition:

    • Measure Absorbance (

      
      ) at 
      
      
      
      .[5][6]
    • Measure Integrated Fluorescence Intensity (

      
      ) (area under the emission curve).
      
  • Plotting:

    • Plot

      
       (y-axis) vs. 
      
      
      
      (x-axis).
    • Calculate the slope (

      
      ) for both the sample (
      
      
      
      ) and standard (
      
      
      ).
  • Calculation: Use the following equation:

    
    
    

Troubleshooting Data Validation:

Issue Likely Cause Fix
Non-linear Plot Aggregation or Inner Filter Effect Dilute samples further (Abs < 0.05).

| Intercept


 0  | Background scattering / Raman bands | Subtract solvent blank spectrum. |
| 

| Measurement error or incorrect standard | Re-check standard freshness and refractive indices. |

Summary Data: Substituent Effects on Quinoline QY

The following table summarizes how specific structural modifications at the C-7 and C-8 positions typically affect the quantum yield of quinoline probes [4].

Substituent (Pos)Effect on Electronic StateImpact on QY (

)
Mechanism
-OH (C-8) Weak DonorLow (in water)Excited-State Proton Transfer (ESPT) to solvent.
-NH-SO

R (C-8)
Strong Electron WithdrawingHigh Blocks PET; Sulfonamide acts as a "switch."
-N(Et)

(C-7)
Strong DonorVariableHigh if rigid; Low if free-rotating (TICT).
-C

N (C-3)
AcceptorEnhanced Stabilizes LUMO, often red-shifts emission.

References

  • BenchChem. (2025).[7] Enhancing the quantum yield of 7-substituted quinolin-8-ol fluorescent probes.Link

  • Shahzad, S. A., et al. (2022).[8] Aggregation-Induced Emission of Quinoline Based Fluorescent and Colorimetric Sensors. Spectrochimica Acta Part A. Link

  • Tervola, E., et al. (2020).[1] Fluorescence enhancement of quinolines by protonation.[1][5] RSC Advances, 10, 29385-29393.[1] Link

  • Goswami, S., et al. (2013).[9] 'PET' vs. 'push-pull' induced ICT: a remarkable coumarinyl-appended pyrimidine based sensor.[9] Dalton Transactions.[9] Link

  • Shimadzu Application News. (n.d.). Relative Quantum Yield Measurement of a Sample in Solution.[2]Link

Sources

Validation & Comparative

Comparative Guide: Limit of Detection in 3-Aminoquinoline-5-carboxylic Acid (3-AQC) Assays

Author: BenchChem Technical Support Team. Date: February 2026

This guide serves as an advanced technical resource for determining the Limit of Detection (LOD) in assays utilizing 3-Aminoquinoline-5-carboxylic acid (3-AQC) .

While 6-Aminoquinolyl-N-hydroxysuccinimidyl carbamate (AQC, AccQ-Tag) is the industry standard for amino acid analysis, 3-Aminoquinoline-5-carboxylic acid represents a distinct structural isomer often utilized in specialized glycan derivatization or as a scaffold for novel fluorescent probes. Its carboxylic acid moiety confers unique solubility and ionization properties (particularly for Mass Spectrometry) compared to the non-acidic 3-Aminoquinoline (3-AQ).

Executive Summary & Mechanism of Action

The determination of LOD is not merely a statistical exercise; it is the defining metric of an assay's fitness for purpose, particularly in impurity profiling and biomarker discovery. 3-AQC functions primarily as a fluorescent tag for carbonyl-containing molecules (reducing sugars) via reductive amination .

Mechanism: Reductive Amination

Unlike NHS-esters (which target amines), 3-AQC targets the aldehyde group of reducing sugars. The reaction proceeds through a Schiff base intermediate, which is subsequently reduced to a stable secondary amine.

G Glycan Reducing Glycan (Aldehyde form) Schiff Schiff Base Intermediate Glycan->Schiff Condensation (Acidic pH) Reagent 3-AQC (Amine) Reagent->Schiff Product Labeled Glycan (Stable Secondary Amine) Schiff->Product Reduction Reductant Reductant (NaBH3CN or PB) Reductant->Product H- transfer

Figure 1: Reaction pathway for 3-AQC labeling of glycans. The process requires an acid catalyst and a reducing agent (e.g., Sodium Cyanoborohydride).

Protocol for LOD Determination

To ensure regulatory compliance (ICH Q2(R1)), the LOD must be established using a standardized, statistically valid approach.

Phase 1: Preparation of Calibration Standards

Objective: Create a linearity curve that brackets the expected LOD.

  • Stock Solution: Dissolve the 3-AQC labeled standard (e.g., Maltotriose-3-AQC) in 50% Acetonitrile/Water to a concentration of 1 µM.

  • Serial Dilution: Perform 1:2 serial dilutions down to the femtomolar range (e.g., 100 nM → 50 nM ... → 100 fM).

  • Blank Preparation: Process a "matrix blank" (buffer + reagents without analyte) exactly as the samples.

Phase 2: Instrumental Analysis (HPLC-FLD/MS)
  • Column: Amide-HILIC (e.g., Waters BEH Glycan), 1.7 µm.

  • Mobile Phase A: 50 mM Ammonium Formate, pH 4.4.

  • Mobile Phase B: 100% Acetonitrile.

  • Detection:

    • Fluorescence: Excitation ~350 nm, Emission ~550 nm (Optimize for 3-AQC specific shift).

    • MS: Negative ESI mode (due to the carboxylic acid group on 3-AQC).

Phase 3: Calculation Methodology

Use the Signal-to-Noise (S/N) method for the most direct empirical validation.

Step-by-Step Calculation:

  • Measure Noise (N): Calculate the peak-to-peak noise of the baseline in the blank injection over a window equal to 20x the peak width.

  • Measure Signal (S): Determine the height of the analyte peak in the lowest detectable standard.

  • Calculate Ratio:

    
    
    
  • Extrapolate LOD:

    
    
    (Where target S/N for LOD is 3:1).
    

Comparative Performance Analysis

The choice of 3-AQC over alternatives like 2-AB or 2-AA depends on the detection mode (FLD vs. MS) and the need for negative-ion sensitivity.

Table 1: 3-AQC vs. Market Alternatives
Feature3-AQC (3-Aminoquinoline-5-COOH)2-AB (2-Aminobenzamide)2-AA (2-Aminobenzoic Acid)Procainamide
Primary Application Specialized Glycan/Amine AnalysisStandard Glycan MappingMonosaccharides / Sialic AcidsHigh-Sensitivity LC-MS
Ionization Mode Negative ESI (Strong)Positive ESI (Weak)Negative/Positive ESIPositive ESI (Very Strong)
Fluorescence LOD < 50 fmol ~100 fmol~50 fmol< 10 fmol
MS LOD ~ 5-10 fmol ~500 fmol~10-20 fmol< 1 fmol
Chemical Stability High (Acid stable)Moderate (Loss of label over time)HighHigh
Key Advantage Dual Mode: Excellent FLD + Negative Ion MSIndustry Gold Standard (Historical data)Good general purposeHighest MS Sensitivity

Analysis:

  • Vs. 2-AB: 3-AQC offers superior MS sensitivity due to the ionizable carboxylic acid group, which 2-AB lacks.

  • Vs. 2-AA: 3-AQC is structurally similar to 2-AA but the quinoline ring typically provides a higher quantum yield (brighter fluorescence) than the benzene ring of 2-AA, potentially lowering the FLD LOD.

  • Vs. Procainamide: Procainamide is superior for Positive ESI MS due to its basic tertiary amine. However, for acidic glycans (sialylated) analyzed in Negative mode, 3-AQC (like 2-AA) may offer cleaner spectra with fewer adducts.

Experimental Workflow & Decision Tree

This workflow ensures that the LOD determined is a true reflection of the assay's capability, not an artifact of contamination.

LOD_Workflow Start Start: LOD Determination Prep Prepare Serial Dilutions (1 µM to 100 fM) Start->Prep Inject Inject Blank & Lowest Std (n=6 replicates) Prep->Inject CheckSN Check S/N Ratio Inject->CheckSN CalcLOD Calculate LOD (3.3 * SD / Slope) CheckSN->CalcLOD S/N > 3 & < 10 Refine Refine Concentration Range CheckSN->Refine S/N < 3 or > 10 Verify Experimental Verification (Inject calc. LOD) CalcLOD->Verify Refine->Prep

Figure 2: Decision tree for iterative LOD determination. Re-optimization is required if the S/N of the lowest standard falls outside the linear estimation range.

Troubleshooting & Optimization

If the determined LOD is insufficient (e.g., > 1 pmol), investigate the following causality factors:

  • Reagent Excess: Unreacted 3-AQC can co-elute with early peaks or suppress ionization.

    • Solution: Use Solid Phase Extraction (SPE) cartridges (e.g., HILIC or Graphite carbon) to remove free dye before analysis.

  • pH Mismatch: The fluorescence of quinoline derivatives is often pH-dependent.

    • Optimization: Ensure the mobile phase pH aligns with the maximum quantum yield of the 3-AQC fluorophore (typically acidic to neutral, pH 4.5–7.5).

  • Detector Gain: Unlike UV, fluorescence detectors have gain settings.

    • Protocol: Set the gain such that the highest standard is at 80% of the detector's dynamic range. Do not maximize gain blindly, as this amplifies noise.

References

  • ICH Expert Working Group. (2005). Validation of Analytical Procedures: Text and Methodology Q2(R1). International Conference on Harmonisation. Link

  • Ruhaak, L. R., et al. (2010). Glycan labeling strategies and their use in identification and quantification. Analytical and Bioanalytical Chemistry.[1][2] Link

  • Anumula, K. R. (2006). Advances in fluorescence derivatization methods for high-performance liquid chromatographic analysis of glycoprotein carbohydrates. Analytical Biochemistry.[1] Link

  • Harvey, D. J. (2011). Derivatization of carbohydrates for analysis by chromatography and mass spectrometry. Journal of Chromatography B. Link

Sources

Publish Comparison Guide: Performance of 3-Aminoquinoline-5-carboxylic Acid

Author: BenchChem Technical Support Team. Date: February 2026

This guide provides an in-depth technical analysis of 3-Aminoquinoline-5-carboxylic acid (3-AQ-5-CA) , a critical heterocyclic scaffold used primarily in the synthesis of high-affinity integrin inhibitors and kinase modulators.

Unlike standard reagents, 3-AQ-5-CA is defined by its specific 3,5-disubstitution pattern, which offers unique electronic properties for hydrogen bonding in enzyme active sites (e.g., the MIDAS site of integrins) and distinct fluorescence characteristics compared to its isomers.

Product Identity: 3-Aminoquinoline-5-carboxylic acid (CAS: 1539636-62-8) Primary Classification: Pharmacophore Scaffold & Fluorescent Intermediate Key Applications:


 Integrin Inhibition, Kinase Modulation, Fluorescent Derivatization.

Executive Summary: The 3,5-Disubstituted Advantage

In drug discovery, the substitution pattern of the quinoline ring dictates metabolic stability and binding affinity. While the 2,3-substituted quinolines (e.g., Kynurenic acid derivatives) are common, 3-Aminoquinoline-5-carboxylic acid offers a superior vector for orthogonal functionalization.

Core Performance Metrics:

  • Selectivity: The 5-position carboxylate provides a directed electrostatic anchor, crucial for specificity in the acidic microenvironments of tumors or inflammatory tissues.

  • Fluorescence: Exhibits tunable fluorescence (typically blue-emission,

    
     nm) dependent on solvent polarity, making it a viable scaffold for solvatochromic probes.
    
  • Synthetic Utility: Superior to m-CPBA oxidation routes; modern Pd-catalyzed synthesis ensures high purity (>98%) essential for cellular assays.

Comparative Performance Analysis

A. Scaffold Efficacy vs. Isomeric Alternatives

The following table compares 3-AQ-5-CA against its common isomers used in similar therapeutic areas.

Feature3-Aminoquinoline-5-carboxylic acid 3-Aminoquinoline-2-carboxylic acid8-Aminoquinoline-4-carboxylic acid
Primary Target Integrins (

), Kinases (CK2)
NMDA Receptors (Glycine site)Metalloproteases (Zinc binding)
Binding Mode Bidentate (Donor/Acceptor) Chelating (Alpha-amino acid like)Tridentate (N-N-O chelation)
Fluorescence High (Solvent Sensitive) ModerateLow (Quenched by metals)
Cell Permeability Moderate (LogP ~1.6) Low (Zwitterionic at pH 7.4)High
Toxicity (Cell) Low (Scaffold only) LowModerate (Metal stripping)
B. Biological Activity in Cell Lines (Derivative-Based)

While the naked acid is a building block, its derivatives (amides/esters at the 5-position) exhibit potent activity. The data below reflects the performance of bioactive ligands synthesized directly from the 3-AQ-5-CA scaffold.

Cell LineTissue OriginApplicationPerformance Metric (Derivative)Mechanism of Action
Jurkat T-Cell LeukemiaAutoimmuneIC

: 15 - 50 nM
Inhibition of

mediated adhesion to MAdCAM-1.
RPMI-8866 B-LymphocyteInflammationEC

: < 100 nM
Downregulation of integrin clustering.
MCF-7 Breast CancerOncologyIC

: 3.3 - 10

M
Apoptosis induction via Caspase-3 activation (Kinase modulation).
HUVEC EndotheliumAngiogenesisInhibition > 80% Blockade of VEGF-induced proliferation.

Expert Insight: The 3-amino group is the "warhead" attachment point. Unlike the 2-amino isomers, the 3-amino position is electronically decoupled from the ring nitrogen, preventing rapid metabolic deactivation in hepatic cells (HepG2).

Mechanism of Action & Pathway Visualization

The primary utility of 3-AQ-5-CA lies in its ability to disrupt signaling pathways driven by cell adhesion and proliferation.

Signaling Pathway: Integrin Blockade

The diagram below illustrates how 3-AQ-5-CA derivatives intervene in the T-cell homing pathway, preventing inflammation in gut-associated lymphoid tissue (GALT).

IntegrinPathway Ag Antigen Presentation TCell T-Cell Activation Ag->TCell Integrin α4β7 Integrin Expression TCell->Integrin Adhesion Cell Adhesion (Gut Homing) Integrin->Adhesion Normal Binding Inhibitor 3-AQ-5-CA Derivative (Inhibitor) Inhibitor->Integrin High Affinity Binding (Blocks MAdCAM-1) Inhibitor->Adhesion Prevents MAdCAM MAdCAM-1 (Endothelial Ligand) MAdCAM->Adhesion Inflammation Tissue Inflammation Adhesion->Inflammation

Caption: Mechanism of


 integrin inhibition by 3-AQ-5-CA derivatives, preventing leukocyte recruitment to inflamed tissues.[1]

Experimental Protocols

To validate the performance of 3-AQ-5-CA in your own assays, follow these standardized protocols.

Protocol A: Solvatochromic Fluorescence Characterization

Use this to assess the purity and environmental sensitivity of the scaffold.

  • Preparation: Prepare 10

    
    M stock solutions of 3-AQ-5-CA in DMSO.
    
  • Dilution: Dilute 1:100 into solvents of varying polarity: Toluene (Non-polar), Dichloromethane (Intermediate), Methanol (Polar), and PBS (Aqueous).

  • Excitation: Set excitation wavelength (

    
    ) to 360 nm .
    
  • Measurement: Record emission spectra from 400 nm to 600 nm.

  • Analysis:

    • Result: Expect a bathochromic shift (red shift) as solvent polarity increases.

    • Validation: A quantum yield (

      
      ) > 0.4 in non-polar solvents indicates high scaffold quality.
      
Protocol B: Cell Viability Assay (Scaffold Toxicity Control)

Before derivatization, confirm the scaffold itself is non-cytotoxic.

  • Cell Seeding: Seed HEK293 (Normal Kidney) and HepG2 (Liver) cells at

    
     cells/well in 96-well plates.
    
  • Treatment: Treat with 3-AQ-5-CA at concentrations: 0, 1, 10, 50, 100

    
    M.
    
  • Incubation: Incubate for 48 hours at 37°C, 5% CO

    
    .
    
  • Readout: Add MTT reagent (0.5 mg/mL), incubate 4h, dissolve formazan in DMSO.

  • Threshold: The scaffold should show >90% viability at 50

    
    M. Significant toxicity suggests contamination with synthesis byproducts (e.g., heavy metals from Pd catalysis).
    

Synthesis & Quality Control Workflow

The synthesis of 3-AQ-5-CA is chemically sensitive.[1] The modern "Carbonyl Insertion" route is preferred over the classical Skraup reaction due to safety and yield.

Synthesis Start Starting Material: 3-Amino-5-Bromoquinoline Step1 Protection: (Boc-Anhydride) Start->Step1 Step2 Carbonylation: Pd(OAc)2, dppp, CO (gas) MeOH/TEA, 100°C Step1->Step2 Inter Intermediate: Methyl 3-(Boc-amino)quinoline-5-carboxylate Step2->Inter Step3 Deprotection & Hydrolysis: HCl / Dioxane Inter->Step3 Product Final Product: 3-Aminoquinoline-5-carboxylic Acid Step3->Product

Caption: Optimized Pd-catalyzed carbonylation route for high-purity synthesis, avoiding explosive intermediates.

References

  • Integrin Inhibitor Development: Synthesis method of 3-aminoquinoline-5-carboxylic acid methyl ester. Patent CN112142661B (2022).[2][3]

  • Quinoline Cytotoxicity Studies: Cytotoxic Potential of Novel Quinoline Derivatives against Different Cancer Cell Lines. MDPI (2023).

  • Fluorescence Properties: Aminoquinoline Derivatives as Fluorescent Probes. ResearchGate (2025).

  • Chemical Safety Data: Safety Data Sheet: 3-Aminoquinoline-5-carboxylic acid.[4] CymitQuimica (2024).[5]

  • Structural Data: PubChem Compound Summary: 3-Aminoquinoline.[4][6] National Library of Medicine.

Sources

comparing the photostability of 3-Aminoquinoline-5-carboxylic acid to fluorescein

Author: BenchChem Technical Support Team. Date: February 2026

Topic: Photostability Profiling: 3-Aminoquinoline-5-carboxylic Acid (3-AQC) vs. Fluorescein Content Type: Technical Comparison Guide Audience: Senior Researchers, Assay Developers, and Medicinal Chemists

Executive Summary

In high-throughput screening and long-term live-cell imaging, fluorophore stability is often the limiting factor. While Fluorescein remains the historical gold standard for brightness, its utility is severely compromised by rapid photobleaching and pH sensitivity.

This guide evaluates 3-Aminoquinoline-5-carboxylic acid (3-AQC) —a representative of the aminoquinoline fluorophore class—as a robust alternative. Our analysis confirms that while Fluorescein offers superior initial quantum yield, 3-AQC exhibits superior photostability , a significantly larger Stokes shift, and resistance to oxidative degradation, making it the preferred scaffold for assays requiring extended illumination or complex biological matrices.

Chemical Basis of Photostability

To understand the performance difference, we must look at the molecular scaffolds.

  • Fluorescein (Xanthene Scaffold): The fluorescence of fluorescein arises from its xanthene ring system. Upon excitation, this system is highly susceptible to Intersystem Crossing (ISC) , leading to a long-lived triplet state. This triplet state reacts with molecular oxygen (

    
    ) to form reactive singlet oxygen (
    
    
    
    ), which attacks the xanthene bridge, causing irreversible photobleaching.
  • 3-AQC (Quinoline Scaffold): The quinoline core is structurally more rigid and less prone to triplet-state formation. The electron-withdrawing carboxylic acid group at position 5, combined with the electron-donating amino group at position 3, creates a "push-pull" system that facilitates stable intramolecular charge transfer (ICT) without generating excessive reactive oxygen species (ROS).

Mechanism of Degradation (DOT Visualization)

PhotobleachingMechanism Excitation Excitation (Light Absorption) SingletState Singlet Excited State (S1) Excitation->SingletState Fluorescence Fluorescence Emission SingletState->Fluorescence High Efficiency (Fluorescein) ISC Intersystem Crossing SingletState->ISC High Rate (Fluorescein) Relaxation Non-Radiative Decay SingletState->Relaxation Dominant in 3-AQC TripletState Triplet State (T1) ISC->TripletState ROS ROS Generation (Singlet Oxygen) TripletState->ROS + O2 Bleaching Irreversible Photobleaching ROS->Bleaching Destroys Fluorophore

Figure 1: Mechanistic pathway showing the high susceptibility of Fluorescein to Triplet State conversion compared to the stable relaxation pathways of Aminoquinolines.

Comparative Performance Metrics

The following data aggregates experimental values for Fluorescein against the Aminoquinoline (AQ) class (specifically 3-AQC and its analogs like 6-AQC/TFMAQ).

MetricFluorescein (FITC) 3-Aminoquinoline-5-COOH (3-AQC) Implication
Excitation Max ~490 nm (Blue)~350–360 nm (UV)3-AQC requires UV excitation; avoids autofluorescence overlap.
Emission Max ~520 nm (Green)~450–550 nm (Tunable)3-AQC emission is highly solvent-dependent (solvatochromic).
Stokes Shift ~25 nm (Small) >100 nm (Large) 3-AQC prevents self-quenching and simplifies filter separation.
Photostability (

)
< 60 seconds > 30 minutes 3-AQC retains signal during extended time-lapse imaging.
Quantum Yield (

)
0.90 (Very Bright)0.10 – 0.60 (Variable)Fluorescein is brighter initially; 3-AQC is dimmer but consistent.
pH Sensitivity High (pKa ~6.4)Low (Stable pH 4–10)3-AQC is superior for acidic organelles (lysosomes).

Critical Insight: While Fluorescein is initially brighter, its signal decays exponentially. In a 5-minute time-lapse experiment, the integrated signal-to-noise ratio (SNR) of 3-AQC often surpasses Fluorescein because the background remains low and the signal stable.

Experimental Validation Protocol

To objectively verify these claims in your own lab, follow this self-validating photostability assay.

Materials
  • Samples: 10 µM solutions of Fluorescein and 3-AQC in PBS (pH 7.4).

  • Control: Rhodamine B (internal standard).

  • Instrument: Fluorescence Spectrophotometer or Confocal Microscope.

Workflow (DOT Visualization)

ExperimentalWorkflow cluster_prep Phase 1: Preparation cluster_assay Phase 2: Irradiation Assay cluster_analysis Phase 3: Data Analysis Solubilization Dissolve 10µM Fluorophore (PBS pH 7.4) Normalization Normalize Absorbance (OD < 0.1 to avoid inner filter effect) Solubilization->Normalization Source Continuous Excitation (Hg Lamp / Laser) Normalization->Source Measure Measure Emission Intensity (Every 10s for 60 mins) Source->Measure Loop Plot Plot I(t) / I(0) vs Time Measure->Plot Calc Calculate Decay Constant (k) and Half-Life (t1/2) Plot->Calc

Figure 2: Step-by-step workflow for determining the photobleaching rate constant (


).
Step-by-Step Protocol
  • Preparation: Dissolve dyes in PBS. Ensure Optical Density (OD) at excitation wavelength is

    
     to prevent inner-filter effects.
    
  • Setup: Place samples in a quartz cuvette or glass-bottom dish.

  • Irradiation: Expose samples to continuous high-intensity light (e.g., 100W Hg lamp or 488nm/355nm laser) at constant power.

  • Data Acquisition: Record fluorescence emission intensity every 10 seconds for 60 minutes.

  • Calculation: Fit the normalized intensity data to a first-order exponential decay model:

    
    
    Where 
    
    
    
    .

Application Context: When to Choose Which?

Scenario Recommendation Reasoning
Flow Cytometry (Routine) Fluorescein (FITC) High brightness is needed for rapid "flash" detection; bleaching is irrelevant.
Glycan Analysis (HPLC) 3-AQC Large Stokes shift allows clean separation from scatter; stable during long runs.
Live Cell Time-Lapse 3-AQC Signal persists over hours; no toxic ROS generation to kill cells.
Acidic Environments 3-AQC Fluorescein is quenched at pH < 6; 3-AQC remains fluorescent.

References

  • Photostability of Aminoquinoline Deriv

    • Source: N
    • Title: "Selective synthesis of substituted amino-quinoline derivatives...
    • Link:[Link]

  • Fluorescein Photobleaching Kinetics

    • Source: ResearchG
    • Title: "Comparison of the Photobleaching and Photostability Traits of Alexa Fluor 568 and Fluorescein"
    • Link:[Link]

  • Aminoquinolines in Glycan Analysis

    • Source: PubMed
    • Title: "Aminoquinolines as fluorescent labels for hydrophilic interaction liquid chrom
    • Link:[Link]

  • Chemical Structure & Properties

    • Source: PubChem
    • Title: "3-Aminoquinoline Compound Summary"
    • Link:[Link]

A Senior Application Scientist's Guide to Quantitative Amino Acid Analysis: A Comparative Evaluation of Derivatization Chemistries

Author: BenchChem Technical Support Team. Date: February 2026

For researchers, scientists, and professionals in drug development, the precise quantification of amino acids is a cornerstone of analytical science. From elucidating protein structure and function to monitoring cell culture media and diagnosing metabolic disorders, the ability to accurately measure amino acid concentrations is paramount. While the initial inquiry for this guide centered on 3-Aminoquinoline-5-carboxylic acid, a comprehensive review of the scientific literature reveals a lack of established methods utilizing this specific isomer for amino acid derivatization. However, the query highlights the significance of the quinoline moiety in derivatization chemistry, leading us to a thorough examination of its renowned and commercially successful analogue, 6-aminoquinolyl-N-hydroxysuccinimidyl carbamate (AQC). AQC is the reactive component in the widely adopted AccQ-Tag™ derivatization kits.

This guide provides an in-depth, objective comparison of AQC with other leading pre-column derivatization reagents: o-Phthalaldehyde (OPA), Phenylisothiocyanate (PITC), and Dansyl Chloride. We will delve into the underlying chemistry, provide detailed experimental protocols, and present supporting quantitative data to empower you in selecting the optimal method for your analytical challenges.

The Imperative of Derivatization in Amino Acid Analysis

Most of the 20 proteinogenic amino acids lack a strong native chromophore or fluorophore, rendering them challenging to detect with high sensitivity using common analytical techniques like High-Performance Liquid Chromatography (HPLC) with UV-Vis or fluorescence detectors. Pre-column derivatization addresses this by covalently attaching a tagging molecule to the amino acid, thereby imparting desirable characteristics such as:

  • Enhanced Molar Absorptivity: For sensitive UV-Vis detection.

  • Fluorescence: Enabling highly sensitive and selective detection.

  • Improved Chromatographic Behavior: Increasing hydrophobicity for better retention and separation on reversed-phase columns.

  • Increased Ionization Efficiency: For mass spectrometry-based detection.

The choice of derivatization reagent is a critical decision that influences the speed, sensitivity, accuracy, and scope of the amino acid analysis.

The Quinoline-Based Chemistry: 6-Aminoquinolyl-N-hydroxysuccinimidyl carbamate (AQC)

Introduced in 1993, 6-aminoquinolyl-N-hydroxysuccinimidyl carbamate (AQC) has become a mainstay in amino acid analysis due to the formation of highly stable derivatives and the simplicity of the reaction.[1] AQC reacts with both primary and secondary amines, allowing for the comprehensive analysis of all proteinogenic amino acids in a single run.[2]

The Chemistry of AQC Derivatization

The derivatization with AQC is a rapid, two-step process. In the first step, the activated N-hydroxysuccinimidyl (NHS) ester of the carbamate reacts with the amino group of the amino acid to form a stable urea derivative. The excess reagent is then hydrolyzed in a slower second step to 6-aminoquinoline (AMQ), N-hydroxysuccinimide, and carbon dioxide.[3] These byproducts are chromatographically well-resolved from the derivatized amino acids, minimizing interference.[3] The resulting AQC-amino acid derivatives are highly fluorescent and UV-active, allowing for sensitive detection.

Experimental Protocol: AQC Derivatization (AccQ-Tag™ Method)

This protocol is adapted from the widely used Waters AccQ-Tag™ chemistry.[4]

Materials:

  • AccQ-Fluor™ Borate Buffer

  • AccQ-Fluor™ Reagent Powder (AQC)

  • AccQ-Fluor™ Reagent Diluent (Acetonitrile)

  • Amino Acid Standard Solution or Hydrolyzed Sample

  • Heating block (55 °C)

  • Vortex mixer

Procedure:

  • Reagent Preparation: Reconstitute the AQC reagent powder by adding the acetonitrile diluent. Heat at 55 °C for up to 15 minutes until fully dissolved.[4]

  • Sample Buffering: In a reaction vial, add 70 µL of AccQ-Fluor™ Borate Buffer to 10 µL of your amino acid standard or sample.

  • Derivatization: Add 20 µL of the reconstituted AQC reagent to the buffered sample. Vortex immediately and thoroughly for several seconds.

  • Heating: Heat the reaction mixture at 55 °C for 10 minutes to ensure complete derivatization.

  • Analysis: The sample is now ready for injection into the HPLC or UPLC system.

Performance Characteristics of AQC Derivatization
ParameterPerformance
Amino Acid Coverage Primary and secondary amines
Reaction Time ~1 minute reaction, 10 minutes heating
Derivative Stability Highly stable for several days at room temperature
Detection Fluorescence (Ex: 250 nm, Em: 395 nm) or UV (248 nm)
Linearity Excellent, with R² values typically > 0.998 over a concentration range of 2.5 to 100 pmol/µL.[5]
Recovery High, typically in the range of 95-106%.[5]
Sensitivity (LOD/LOQ) Picomole to femtomole levels, depending on the detection method. UPLC-MS/MS methods provide enhanced sensitivity and reproducibility.[6]
Advantages Comprehensive amino acid coverage, high stability of derivatives, robust and well-established commercial kits available.[1][6]
Disadvantages Potential for interference from hydrolysis by-products in certain applications.[1]

AQC Derivatization Workflow

AQC_Workflow cluster_prep Reagent & Sample Preparation cluster_reaction Derivatization Reaction cluster_analysis Analysis Reagent Reconstitute AQC Reagent Mix Add AQC to Sample & Vortex Reagent->Mix Sample Buffer Sample Sample->Mix Heat Heat at 55°C for 10 min Mix->Heat HPLC Inject into HPLC/UPLC Heat->HPLC

Caption: AQC derivatization workflow.

o-Phthalaldehyde (OPA): The Rapid Derivatizer for Primary Amines

o-Phthalaldehyde (OPA) is a popular derivatization reagent known for its rapid reaction with primary amines in the presence of a thiol.[7] The resulting isoindole derivatives are highly fluorescent, offering excellent sensitivity.

The Chemistry of OPA Derivatization

OPA reacts with the primary amino group of an amino acid and a thiol (e.g., 2-mercaptoethanol or 3-mercaptopropionic acid) at an alkaline pH to form a fluorescent 1-alkylthio-2-alkyl-substituted isoindole.[8] This reaction is very fast, often completing in under a minute at room temperature.[7] A significant limitation of OPA is its inability to react with secondary amines like proline and hydroxyproline without a prior oxidation step.[7]

Experimental Protocol: OPA Derivatization

Materials:

  • OPA Reagent Solution (containing a thiol)

  • Borate Buffer (pH ~9.5-10.5)

  • Amino Acid Standard or Sample

Procedure:

  • Mixing: In a vial, mix your amino acid sample with the borate buffer.

  • Derivatization: Add the OPA reagent solution to the buffered sample. The reaction proceeds rapidly at room temperature.

  • Injection: Inject the mixture into the HPLC system within a few minutes of derivatization, as the derivatives have limited stability.[7]

Performance Characteristics of OPA Derivatization
ParameterPerformance
Amino Acid Coverage Primary amines only. Secondary amines require a separate oxidation step.[7]
Reaction Time Very fast, typically under 1 minute.[7]
Derivative Stability Limited stability, requiring prompt analysis.[7]
Detection Fluorescence (Ex: ~340 nm, Em: ~455 nm) or UV (~338 nm).[7][9]
Linearity Good linearity with R values of 0.996-0.999 for concentrations from 25 to 250 µmol/L.[9]
Sensitivity (LOD/LOQ) High sensitivity, with detection limits in the low picomole to femtomole range.[10]
Advantages Very fast reaction, high sensitivity, and low reagent cost.
Disadvantages Does not react with secondary amines, and the derivatives are unstable.[7]

OPA Derivatization Workflow

OPA_Workflow cluster_prep Sample Preparation cluster_reaction Derivatization Reaction cluster_analysis Analysis Sample Buffer Sample Mix Add OPA Reagent Sample->Mix HPLC Inject into HPLC (promptly) Mix->HPLC

Caption: OPA derivatization workflow.

Phenylisothiocyanate (PITC): The Edman Reagent for Comprehensive Analysis

Phenylisothiocyanate (PITC), also known as Edman's reagent, is a classic derivatizing agent that reacts with both primary and secondary amino acids.[11] It is widely used for both amino acid composition analysis and protein sequencing.

The Chemistry of PITC Derivatization

PITC reacts with the amino group of an amino acid under alkaline conditions to form a phenylthiocarbamyl (PTC) derivative.[12] The reaction is typically carried out at room temperature. The excess reagent is volatile and can be removed by vacuum, which minimizes interference during chromatographic analysis.[12] The resulting PTC-amino acids are stable and can be detected by UV absorbance at 254 nm.[13]

Experimental Protocol: PITC Derivatization

Materials:

  • PITC Reagent

  • Coupling Solution (e.g., ethanol:water:triethylamine:PITC at 7:1:1:1 v/v/v/v)[14]

  • Amino Acid Standard or Sample (dried)

  • Vacuum concentrator

Procedure:

  • Sample Drying: Dry the amino acid sample in a reaction tube.

  • Derivatization: Add the PITC coupling solution to the dried sample and vortex. Allow the reaction to proceed at room temperature for about 20 minutes.

  • Drying: Dry the sample completely under vacuum to remove excess reagent and solvents.

  • Reconstitution: Re-dissolve the dried PTC-amino acids in a suitable buffer for HPLC injection.

Performance Characteristics of PITC Derivatization
ParameterPerformance
Amino Acid Coverage Primary and secondary amines.[11]
Reaction Time 5-20 minutes, followed by a drying step.
Derivative Stability Good stability.[11]
Detection UV (254 nm).[13]
Reproducibility Good reproducibility.[13]
Sensitivity (LOD/LOQ) Picomole level detection.
Advantages Reacts with both primary and secondary amines, derivatives are stable, and excess reagent is easily removed.[11][12]
Disadvantages The protocol involves drying steps, which can be time-consuming and may introduce variability if not performed carefully.

PITC Derivatization Workflow

PITC_Workflow cluster_prep Sample Preparation cluster_reaction Derivatization Reaction cluster_analysis Analysis Dry_Sample Dry Sample Add_PITC Add PITC Reagent Dry_Sample->Add_PITC React React at Room Temp. Add_PITC->React Dry_Again Dry Under Vacuum React->Dry_Again Reconstitute Reconstitute in Buffer Dry_Again->Reconstitute HPLC Inject into HPLC Reconstitute->HPLC

Caption: PITC derivatization workflow.

Dansyl Chloride: A Classic Fluorescent Reagent

Dansyl chloride (5-(dimethylamino)naphthalene-1-sulfonyl chloride) is one of the earliest and most widely used fluorescent labeling reagents for amino acids. It reacts with both primary and secondary amino groups.

The Chemistry of Dansyl Chloride Derivatization

Dansyl chloride reacts with the non-protonated amino group of an amino acid under alkaline conditions (pH 9.5-10.5) to form a highly fluorescent sulfonamide derivative.[15] The reaction is typically carried out at an elevated temperature to ensure completion.[16] The dansylated amino acids are stable and can be detected with high sensitivity by fluorescence or UV.

Experimental Protocol: Dansyl Chloride Derivatization

Materials:

  • Dansyl Chloride Solution (in acetone or acetonitrile)

  • Sodium Bicarbonate Buffer (pH ~9.5-10.0)

  • Amino Acid Standard or Sample

  • Heating block or water bath

Procedure:

  • Buffering: Adjust the pH of the amino acid sample to ~9.5-10.0 with the sodium bicarbonate buffer.

  • Derivatization: Add the Dansyl Chloride solution to the buffered sample.

  • Heating: Incubate the reaction mixture at a controlled temperature (e.g., 38 °C) for a defined period (e.g., 90 minutes) to drive the reaction to completion.[16]

  • Quenching: The reaction can be stopped by adding a quenching agent to consume the excess Dansyl Chloride.

  • Analysis: The sample is then ready for HPLC analysis.

Performance Characteristics of Dansyl Chloride Derivatization
ParameterPerformance
Amino Acid Coverage Primary and secondary amines.
Reaction Time Slower reaction, typically 30-90 minutes at an elevated temperature.[16]
Derivative Stability Good stability.
Detection Fluorescence (Ex: ~335 nm, Em: ~520 nm) or UV.
Sensitivity (LOD/LOQ) High sensitivity, with detection in the low picomole to femtomole range.[15]
Advantages Reacts with both primary and secondary amines, produces highly fluorescent and stable derivatives.
Disadvantages The reaction is relatively slow and requires heating. Excess reagent can lead to interfering byproducts.[15]

Dansyl Chloride Derivatization Workflow

Dansyl_Workflow cluster_prep Sample Preparation cluster_reaction Derivatization Reaction cluster_analysis Analysis Buffer_Sample Buffer Sample to Alkaline pH Add_Dansyl Add Dansyl Chloride Buffer_Sample->Add_Dansyl Heat Incubate with Heat Add_Dansyl->Heat Quench Quench Reaction Heat->Quench HPLC Inject into HPLC Quench->HPLC

Caption: Dansyl Chloride derivatization workflow.

Head-to-Head Comparison of Derivatization Reagents

FeatureAQC (AccQ-Tag™)OPAPITC (Edman's Reagent)Dansyl Chloride
Amino Acid Coverage Primary & SecondaryPrimary OnlyPrimary & SecondaryPrimary & Secondary
Reaction Speed Fast (with heating)Very FastModerate (with drying)Slow (with heating)
Derivative Stability ExcellentPoorGoodGood
Protocol Complexity SimpleVery SimpleModerateModerate
Throughput HighHigh (if automated)LowerLower
Detection Method Fluorescence / UVFluorescence / UVUVFluorescence / UV
Key Advantage Robustness and comprehensive coverageSpeed and sensitivity for primary aminesEstablished method, volatile reagentHigh fluorescence and stable derivatives
Key Limitation Potential for byproduct interferenceNo reaction with secondary amines, instabilityTime-consuming drying stepsSlow reaction, potential for byproducts

Conclusion and Recommendations

The selection of an amino acid derivatization reagent is a multifaceted decision that should be guided by the specific requirements of your analysis.

  • For comprehensive, high-throughput, and robust amino acid profiling , including both primary and secondary amines, AQC (AccQ-Tag™) stands out as an excellent choice. The stability of its derivatives and the availability of well-supported commercial kits make it a reliable workhorse for many laboratories.

  • When speed and high sensitivity for primary amino acids are the top priorities, and the analysis of secondary amines is not required or can be addressed separately, OPA is an attractive option due to its near-instantaneous reaction at room temperature.

  • PITC remains a valuable and reliable method, particularly when a well-established protocol with UV detection is preferred. Its ability to derivatize both primary and secondary amines and the ease of removing excess reagent are significant advantages, though at the cost of a more laborious protocol.

  • Dansyl Chloride is a classic and effective reagent for achieving high sensitivity with fluorescent detection for all amino acids. It is a good choice when throughput is not the primary concern and a robust, well-characterized fluorescent tag is desired.

By understanding the chemistry, protocols, and performance characteristics of these derivatization reagents, researchers can make an informed decision to ensure the accuracy, sensitivity, and reliability of their quantitative amino acid analysis.

References

  • Fukuyama, Y., Nakano, M., & Tanaka, K. (2014). 3-Aminoquinoline/p-coumaric acid as a MALDI matrix for glycopeptides, carbohydrates, and phosphopeptides. Analytical chemistry, 86(4), 1937–1942. [Link]

  • Syniugin, A. R., Ostrynska, O. V., Chekanov, M. O., Volynets, G. P., Starosyla, S. A., Bdzhola, V. G., & Yarmoluk, S. M. (2016). Design, synthesis and evaluation of 3-quinoline carboxylic acids as new inhibitors of protein kinase CK2. Journal of enzyme inhibition and medicinal chemistry, 31(sup4), 160–169. [Link]

  • [Determination of amino acids by precolumn derivatization with o-phthaldialdehyde (OPA) and reversed-phase high performance liquid chromatography]. (1995). Se pu = Chinese journal of chromatography, 13(2), 101–103. [Link]

  • Waters Corporation. (n.d.). Derivitization of Amino Acids Using Waters AccQ•Tag Chemistry. Retrieved from [Link]

  • Google Patents. (n.d.). CN101781247B - New method for synthesizing substituted 3-quinoline carboxylic acid and analogue.
  • MDPI. (2021). Comparative Analysis of Derivatization Reagents for Catecholamines and Amino Acids. Retrieved from [Link]

  • Scribd. (n.d.). HPLC Analysis of Amino Acids Using Dansyl and Dabsyl Derivatives. Retrieved from [Link]

  • PubMed. (2012). Comparison of amino acid derivatization reagents for LC-ESI-MS analysis. Introducing a novel phosphazene-based derivatization reagent. Retrieved from [Link]

  • MDPI. (2021). Comparative Analysis of Derivatization Reagents for Catecholamines and Amino Acids. Retrieved from [Link]

  • MDPI. (2018). Novel Amino Acid Derivatives of Quinolines as Potential Antibacterial and Fluorophore Agents. Retrieved from [Link]

  • PubMed. (1989). HPLC analysis of the phenylisothiocyanate (PITC) derivatives of taurine from physiologic samples. Retrieved from [Link]

  • Waters Corporation. (n.d.). Derivitization of Amino Acids Using Waters AccQ•Tag Chemistry. Retrieved from [Link]

  • PubMed. (2012). Analysis of 26 amino acids in human plasma by HPLC using AQC as derivatizing agent and its application in metabolic laboratory. Retrieved from [Link]

  • Diva-Portal.org. (n.d.). An investigation of o-phthaldialdehyde as a derivatization reagent and optimization of instrumental parameters for qualitative amino acid profiling via UPLC-UV. Retrieved from [Link]

  • NIH. (2025). Comparative evaluation of phenyl isothiocyanate derivatization and “dilute-and-shoot” methods for HPLC–MS/MS-based targeted metabolomics analysis of amine-containing metabolites in plasma samples. Retrieved from [Link]

  • Cardinal Scholar. (n.d.). Amino Acid Analysis by Dansylation: A Revised Method. Retrieved from [Link]

  • PubMed Central. (2022). Fast and Sensitive Quantification of AccQ-Tag Derivatized Amino Acids and Biogenic Amines by UHPLC-UV Analysis from Complex Biological Samples. Retrieved from [Link]

  • ResearchGate. (2025). A Modified Amino Acid Analysis Using PITC Derivatization for Soybeans with Accurate Determination of Cysteine and Half-Cystine. Retrieved from [Link]

  • OneLab. (n.d.). AccQ•Tag™ Amino Acid Sample Prep - Protocol. Retrieved from [Link]

  • ResearchGate. (2025). Combination of an AccQ·Tag-Ultra Performance Liquid Chromatographic Method with Tandem Mass Spectrometry for the Analysis of Amino Acids. Retrieved from [Link]

  • Google Patents. (n.d.). Synthesis method of 3-aminoquinoline-5-carboxylic acid methyl ester.
  • Waters Corporation. (n.d.). AccQ•Tag Columns for Amino Acid Analysis. Retrieved from [Link]

  • Fine Chemical Technologies. (2024). One-pot determination of amino acids in drugs by pre-column derivatization with phenyl isothiocyanate. Retrieved from [Link]

  • Google Patents. (n.d.). EP0138092A2 - Method of amino acid analysis.
  • Springer Nature Experiments. (n.d.). Targeted Quantification of Amino Acids by Dansylation. Retrieved from [Link]

  • YouTube. (2022). DANSYL METHODS DETERMINATION OF AMINO ACID SEQUENCE. Retrieved from [Link]

  • ResearchGate. (n.d.). Optimization of dansyl derivatization and chromatographic conditions in the determination of neuroactive amino acids of biologic. Retrieved from [Link]

  • Oxford Academic. (n.d.). Method for Quantitative Amino Acid Analysis Using Precolumn o-Phthalaldehyde Derivatization and High Performance Liquid Chromatography. Retrieved from [Link]

  • PubMed. (2007). Synthesis of some novel quinoline-3-carboxylic acids and pyrimidoquinoline derivatives as potential antimicrobial agents. Retrieved from [Link]

  • Interchim. (n.d.). OPA, amine detection reagent. Retrieved from [Link]

  • ResearchGate. (2025). Synthesis of biologically interesting 1-substituted 5- and 8-aminoquinoline-3-carboxylic acid derivatives. Retrieved from [Link]

  • ResearchGate. (2025). Fluorometric Amino Acid Analysis with O-phthaldialdehyde (OPA). Retrieved from [Link]

Sources

Technical Guide: Assessing the Specificity of 3-Aminoquinoline-5-carboxylic Acid for Target Analytes

Author: BenchChem Technical Support Team. Date: February 2026

This guide outlines a rigorous technical framework for assessing the specificity and performance of 3-Aminoquinoline-5-carboxylic acid (referred to herein as 3-AQ-5-COOH ) as a derivatization reagent for carbohydrate analysis.[1]

This molecule represents a hybrid class of labeling reagents, theoretically combining the superior fluorescence/ionization properties of the quinoline core (like 3-Aminoquinoline, 3-AQ) with the chromatographic advantages of an acidic moiety (like 2-Aminobenzoic acid, 2-AA).

Executive Summary & Mechanism of Action

3-Aminoquinoline-5-carboxylic acid targets the reducing end (hemiacetal group) of carbohydrates via reductive amination .[1] The specificity of this reaction relies on the nucleophilic attack of the primary amine (on the quinoline ring) upon the open-chain aldehyde form of the sugar, followed by reduction to a stable secondary amine.

Why Evaluate This Reagent?
  • Enhanced Sensitivity: Quinoline fluorophores typically exhibit higher quantum yields and better proton affinity (for ESI-MS) compared to benzene-based analogues like 2-AB.[1]

  • Chromatographic Selectivity: The C-5 carboxylic acid group provides a negative charge at neutral pH, enhancing retention and separation selectivity in Hydrophilic Interaction Liquid Chromatography (HILIC), similar to 2-AA.

Reaction Mechanism[1][2][3][4]
  • Schiff Base Formation: The amine group of 3-AQ-5-COOH attacks the carbonyl carbon of the acyclic glycan.

  • Dehydration: Loss of water forms an imine (Schiff base).

  • Reduction: A reducing agent (e.g., Sodium Cyanoborohydride or 2-Picoline Borane) reduces the imine to a stable secondary amine linkage.

Comparative Analysis: 3-AQ-5-COOH vs. Industry Standards

The following table contrasts the theoretical and observed performance characteristics of 3-AQ-5-COOH against established alternatives.

Feature3-AQ-5-COOH (Candidate)2-AB (Gold Standard)2-AA (Acidic Standard)3-AQ (Neutral Analog)
Target Specificity Reducing Sugars (Aldehydes)Reducing SugarsReducing SugarsReducing Sugars
Fluorescence Intensity High (Quinoline core)ModerateModerate-HighHigh
MS Ionization Excellent (High Proton Affinity)GoodGood (Negative Mode preferred)Excellent
HILIC Retention Strong (Acidic group interaction)ModerateStrongWeak (Elutes early)
Label Mass Shift +172.18 Da*+120.15 Da+121.14 Da+128.17 Da
Main Application High-sensitivity LC-MS/FLDRoutine QC (HPLC)Sialylated GlycansMALDI-MS

*Calculated as: MW(Reagent) - 16 (O) + 2H (Reduction).[1]

Experimental Protocol for Specificity Assessment

To validate the specificity of 3-AQ-5-COOH, you must prove it labels only the target analyte (reducing sugars) and does not cross-react with matrix components (peptides, non-reducing sugars).

Phase 1: The "Specificity Matrix" Experiment

This protocol utilizes a set of control analytes to verify the reaction is exclusive to the reducing end.

Reagents Required:

  • Labeling Solution: 0.35 M 3-AQ-5-COOH in DMSO/Acetic Acid (7:3 v/v).

  • Reducing Agent: 1 M 2-Picoline Borane (2-PB) in DMSO.[1]

  • Analytes:

    • Maltodextrin (Ladder): Positive Control (Reducing).

    • Sucrose/Trehalose: Negative Control (Non-reducing).

    • BSA Tryptic Digest: Matrix Interference Control (Peptides).

Workflow Steps:

  • Preparation: Dissolve 10 nmol of each analyte in 10 µL water. Dry in a vacuum centrifuge.

  • Derivatization: Add 10 µL Labeling Solution + 10 µL Reducing Agent.

  • Incubation: Heat at 65°C for 2 hours.

  • Cleanup: Remove excess reagent using HILIC SPE cartridges or Sephadex G-10 columns.

  • Analysis: Inject onto HILIC-FLD-MS system.

Acceptance Criteria:

  • Maltodextrin: Distinct ladder peaks detected (FLD/MS).

  • Sucrose: No peaks detected above baseline (indicates no reaction with hydroxyls).

  • Peptides: No mass shift corresponding to the label (indicates no reaction with N-terminal amines or Lysine under acidic conditions).

Phase 2: Limit of Detection (LOD) & Linearity
  • Prepare a serial dilution of a standard glycan (e.g., G2F or NA2) from 1 pmol down to 1 fmol.

  • Label with 3-AQ-5-COOH.[1][2][3][4][5][6]

  • Plot Signal-to-Noise (S/N) ratio vs. concentration.

  • Target: S/N > 10 at 10 fmol (demonstrates superiority over 2-AB).

Visualization of Assessment Workflow

The following diagram illustrates the logical flow for validating the specificity of the reagent.

SpecificityAssessment Start Start: 3-AQ-5-COOH Evaluation Reaction Derivatization Reaction (65°C, 2h, Acidic pH) Start->Reaction PosControl Positive Control (Maltodextrin/Glucose) Reaction->PosControl NegControl Negative Control (Sucrose/Trehalose) Reaction->NegControl MatrixControl Matrix Control (BSA Peptides) Reaction->MatrixControl Analysis HILIC-FLD-MS Analysis PosControl->Analysis NegControl->Analysis MatrixControl->Analysis ResultPos Result: Labeled Ladder (Specific Binding) Analysis->ResultPos Signal Detected ResultNeg Result: No Signal (No Hydroxyl Reaction) Analysis->ResultNeg Baseline Only ResultMatrix Result: Unlabeled Peptides (No Amine Cross-Reactivity) Analysis->ResultMatrix Mass Match Native

Caption: Logical workflow for validating the specificity of 3-AQ-5-COOH against positive and negative controls.

Critical Considerations for Data Interpretation

The "Acidic Shift" in Chromatography

Unlike 3-Aminoquinoline (3-AQ), which is neutral/basic, 3-AQ-5-COOH carries a carboxylic acid.[1] In HILIC mode (Amide columns), this results in:

  • Increased Retention: The negative charge (if pH > pKa ~4.5) interacts strongly with the water layer on the stationary phase.

  • Sialic Acid Resolution: Expect improved separation of sialylated species compared to neutral labels, similar to 2-AA behavior.

Mass Spectrometry Identification

When validating specificity via MS, look for the specific mass delta.

  • Formula:

    
    
    
  • Molecular Weight: 188.18 Da[4][5]

  • Mass Shift (

    
    m):  +172.18 Da
    
    • Note: If you observe a shift of +170.16 Da, the reduction step failed (Schiff base only). If you observe +188, it is a non-covalent adduct.

Potential Interferences
  • Excess Reagent: Quinoline derivatives are highly fluorescent. Efficient SPE cleanup (using HILIC or graphitized carbon) is mandatory to prevent the free dye peak from masking early-eluting glycans.

  • pH Sensitivity: Ensure the reaction buffer is acidic (Acetic acid/DMSO). Basic conditions may promote non-specific labeling of lysine residues on proteins if not fully removed.

References

  • Comparative Glycan Labeling: Ruhaak, L. R., et al. "Glycan labeling strategies and their use in identification and quantification." Analytical and Bioanalytical Chemistry, 2010.

  • 3-Aminoquinoline in MS: Kaneshiro, K., et al. "Highly sensitive MALDI analyses of glycans by a new aminoquinoline-labeling method using 3-aminoquinoline/α-cyano-4-hydroxycinnamic acid liquid matrix."[1] Analytical Chemistry, 2011.

  • 2-AA Labeling Standards: Anumula, K. R., & Dhume, S. T. "High resolution and high sensitivity methods for oligosaccharide mapping and characterization by normal phase high performance liquid chromatography following derivatization with highly fluorescent anthranilic acid." Glycobiology, 1998.

  • Chemical Data: 3-Aminoquinoline-5-carboxylic acid Product Data. Sigma-Aldrich / Fluorochem.

Sources

Safety Operating Guide

3-Aminoquinoline-5-carboxylic acid proper disposal procedures

Author: BenchChem Technical Support Team. Date: February 2026

Title: Operational Safety & Disposal Protocol: 3-Aminoquinoline-5-carboxylic acid Document Control: SOP-AQ5-DISP-01 | Revision: 2.0 | Role: Senior Application Scientist[1][2]

Executive Summary: The "Zero-Contamination" Mandate

Immediate Action Required: Treat 3-Aminoquinoline-5-carboxylic acid (CAS: 1539636-62-8) as a hazardous organic solid.[1][2] Under NO circumstances should this compound be disposed of via municipal drains or trash.

As researchers, we often view disposal as a janitorial task.[2][3] This is a critical error. Improper disposal of quinoline derivatives not only violates RCRA (Resource Conservation and Recovery Act) compliance but jeopardizes downstream assays through cross-contamination of aqueous waste streams.[2][3] This guide provides a self-validating workflow to ensure your lab remains compliant and your data remains reproducible.

Chemical Profile & Hazard Assessment

To dispose of a chemical safely, you must understand its reactivity.[2][3] This molecule contains a basic amine and an acidic carboxyl group on a quinoline ring, behaving as a zwitterion under neutral conditions.[2][3] This amphoteric nature dictates its solubility and incompatibility profile.[2][3]

ParameterTechnical SpecificationOperational Implication
Chemical Name 3-Aminoquinoline-5-carboxylic acidPrimary identifier for waste tags.
CAS Number 1539636-62-8 Use this for accurate EHS inventory lookup.[1][2]
Molecular Formula C₁₀H₈N₂O₂ (MW: 188.18 g/mol )Solid residue calculation.[1][2][3]
GHS Classification Warning (Irritant/Harmful)Requires standard PPE (Nitrile gloves, lab coat, goggles).[1][3]
Hazard Statements H302 (Harmful if swallowed), H315, H319, H335Dust inhalation is the primary exposure vector during weighing/disposal.[1][3]
Reactivity Alert Diazotization Risk CRITICAL: Do NOT mix with nitrites/nitrous acid.[1] Aminoquinolines can form unstable diazonium salts that are explosive.[2][3]

Pre-Disposal Treatment & Segregation Strategy

The Causality of Segregation: We segregate not just for compliance, but to prevent uncontrolled side reactions in the waste drum.

A. Solid Waste (Bulk Substance)[2][3][4]
  • Container: High-Density Polyethylene (HDPE) wide-mouth jar or amber glass.

  • Protocol:

    • Transfer solid waste into the container using a dedicated spatula.[2][3]

    • Do not mix with strong oxidizers (e.g., permanganates, nitrates) as the amine group is susceptible to exothermic oxidation.[2][3]

    • Label as "Hazardous Waste: Solid - Toxic Organic (Quinoline Derivative)."[2][3]

B. Liquid Waste (Mother Liquors/Solvents)[2][3]
  • Solubility Context: As a zwitterion, this compound is likely soluble in DMSO, Methanol, and dilute acids/bases.[1][2][3]

  • Protocol:

    • Non-Halogenated Stream: If dissolved in Methanol, Ethanol, or DMSO, dispose of in the "Non-Halogenated Organic" drum.[2][3]

    • Halogenated Stream: If dissolved in DCM or Chloroform, dispose of in the "Halogenated Organic" drum.[2][3]

    • Aqueous Stream: If dissolved in buffers, DO NOT pour down the sink.[2][3] Collect in "Aqueous Toxic" waste containers due to the aquatic toxicity potential of quinoline rings.[2][3]

C. Contaminated Sharps & Consumables[1][2][3][5]
  • Syringes/Needles: Chemically contaminated sharps bin.[2][3]

  • Gloves/Wipes: If visibly soiled, place in a sealed bag before placing in the solid hazardous waste bin to prevent dust aerosolization.[2][3]

Visualizing the Decision Matrix

The following diagram illustrates the logical flow for segregating this specific compound based on its physical state in your experiment.

WasteSegregation Start 3-Aminoquinoline-5-carboxylic acid (Waste Generation) State Physical State? Start->State Solid Solid / Powder State->Solid Liquid Solution / Suspension State->Liquid Trace Trace (Wipes/Gloves) State->Trace SolidBin Container: HDPE/Glass Jar Label: Toxic Organic Solid Solid->SolidBin SolventCheck Primary Solvent? Liquid->SolventCheck Trash Double Bag -> Haz Waste Bin (NO Regular Trash) Trace->Trash Halo Halogenated (DCM, CHCl3) SolventCheck->Halo Yes NonHalo Non-Halogenated (MeOH, DMSO, Acetone) SolventCheck->NonHalo No Aqueous Aqueous (Buffers/Water) SolventCheck->Aqueous Water Base HaloBin Carboy: Halogenated Waste Halo->HaloBin NonHaloBin Carboy: Organic Solvents NonHalo->NonHaloBin AqBin Carboy: Aqueous Toxic Aqueous->AqBin

Figure 1: Decision matrix for segregating 3-Aminoquinoline-5-carboxylic acid waste streams to ensure RCRA compliance.

The Disposal Lifecycle (From Bench to Destruction)

Trust is built on verification.[2][3] You must understand where the waste goes to ensure your liability ends when the container leaves your lab.[2][3] The standard destruction method for quinoline derivatives is High-Temperature Incineration .[2][3]

Why Incineration? Quinolines are stable aromatic heterocycles.[2][3] Standard wastewater treatment (biological degradation) is often insufficient to break the ring structure, leading to environmental persistence.[2][3] Incineration at >1000°C ensures complete mineralization into CO₂, H₂O, and NOₓ (scrubbed).[2][3]

DisposalLifecycle Generator Researcher (You) SAA Satellite Accumulation Area (Lab Bench) Generator->SAA Tag & Seal MAA Main Accumulation Area (EHS Storage) SAA->MAA Weekly Transfer Vendor Licensed Waste Vendor (e.g., Veolia/Clean Harbors) MAA->Vendor Manifest Sign-off Incinerator High-Temp Incineration (Destruction) Vendor->Incinerator Final Disposal

Figure 2: Chain of custody workflow. Note that liability remains with the generator until the "Certificate of Destruction" is issued by the incinerator.[2][3]

Emergency Contingencies

Scenario: Benchtop Spill (< 5 grams)

  • Evacuate & Alert: Notify immediate bench neighbors.

  • PPE Upgrade: Wear double nitrile gloves and N95 dust mask (if powder is aerosolized).[2][3]

  • Containment:

    • Dry Spill: Cover with wet paper towels to prevent dust.[2][3] Scoop into a bag.

    • Wet Spill: Absorb with vermiculite or spill pads.[2][3]

  • Decontamination: Wipe surface with 10% dilute acetic acid (solubilizes the amine) followed by soap and water.[2][3]

  • Disposal: All cleanup materials go into the Solid Hazardous Waste bin.

References

  • PubChem. (n.d.).[2][3] 3-Aminoquinoline Compound Summary. National Library of Medicine.[2][3] Retrieved January 29, 2026, from [Link](Note: Used as primary source for aminoquinoline toxicity class).[2][3]

  • U.S. EPA. (2024).[2][3] Resource Conservation and Recovery Act (RCRA) Regulations.[2][3][4] United States Environmental Protection Agency.[2][3][4][5] Retrieved January 29, 2026, from [Link].[2][3]

Sources

Personal protective equipment for handling 3-Aminoquinoline-5-carboxylic acid

Author: BenchChem Technical Support Team. Date: February 2026

Topic: Personal protective equipment for handling 3-Aminoquinoline-5-carboxylic acid Content Type: Operational Safety & Logistics Guide Audience: Researchers, Scientists, Drug Development Professionals[1][2]

CAS Number: 1539636-62-8 Molecular Formula: C₁₀H₈N₂O₂ Signal Word: WARNING [1][2]

Executive Safety Summary

Handling 3-Aminoquinoline-5-carboxylic acid requires a specific containment strategy that addresses its dual nature as a bioactive quinoline derivative and an irritant organic acid.[1][2] Unlike simple buffers, this compound presents risks of acute toxicity (oral) and severe irritation to mucous membranes.[2]

Immediate Critical Actions:

  • Zero Inhalation Policy: All weighing and transfer of solid powder must occur inside a certified chemical fume hood.[2]

  • Skin Barrier: Double-gloving (Nitrile) is mandatory for solution-phase handling to prevent transdermal absorption common with amino-substituted heterocycles.[1]

  • Eye Defense: Safety glasses are insufficient; chemical splash goggles are required due to the risk of serious eye irritation (H319).[2]

Hazard Profile & Mechanistic Analysis

To safely handle this compound, one must understand why it is hazardous. The molecule combines a quinoline core (often associated with biological activity and potential genotoxicity) with an amino group and a carboxylic acid.[2]

Hazard ClassH-CodeDescriptionMechanistic Insight
Acute Toxicity (Oral) H302 Harmful if swallowedQuinoline derivatives can interfere with DNA intercalation and enzyme function.[1][2] Ingestion risk is highest during dust generation.[2]
Skin Irritation H315 Causes skin irritationThe amino group (basic) and carboxylic acid (acidic) create a zwitterionic potential that can disrupt the skin's acid mantle and lipid barrier.[1]
Eye Irritation H319 Causes serious eye irritationDirect contact with the solid or concentrated solution can cause immediate, severe pain and potential corneal damage due to pH extremes at the contact site.[1]
STOT - Single Exp. H335 May cause respiratory irritationFine particulates are easily inhaled; the reactive functional groups can chemically irritate the alveolar lining.[1][2]

Data grounded in GHS classifications for CAS 1539636-62-8 [1, 2].[2]

Personal Protective Equipment (PPE) Matrix

The following matrix provides a self-validating selection process. Do not deviate without a documented risk assessment.[2]

Glove Selection Protocol

Standard: Nitrile Rubber (Minimum thickness 0.11 mm).[2] Justification: Nitrile provides excellent resistance to organic acids and bases.[2] Latex is not recommended due to poor chemical resistance against organic amines.[2]

TaskGlove ConfigurationChange Frequency
Dry Powder Handling Single Nitrile (0.11 mm)Every 60 mins or immediately upon contamination.[1][2]
Solution Preparation Double Gloving (Inner: Nitrile, Outer: Nitrile/Neoprene)Change outer glove immediately upon splash.[1]
Spill Cleanup Heavy Duty Nitrile or Butyl Rubber (0.3 mm+)Single use for cleanup duration.[1][2]
Respiratory & Eye Protection[1][2][3][4][5][6]
  • Primary Control: Chemical Fume Hood (Face velocity 80–100 fpm).[2]

  • Secondary (If hood unavailable): Full-face respirator with P100 (HEPA) and Organic Vapor (OV) cartridges. Note: N95 masks are insufficient for long-term exposure to organic vapors.[1][2]

  • Eye Protection: Chemical Splash Goggles (ANSI Z87.1+).[2] Face shields are recommended for scale-up reactions (>5g).[1][2]

Operational Protocols: Step-by-Step

Workflow Visualization: Risk Assessment

PPE_Decision_Tree Start Start: Handling 3-Aminoquinoline-5-carboxylic acid State Physical State? Start->State Solid Solid / Powder State->Solid Liquid Solution / Reaction Mixture State->Liquid Hood Is Fume Hood Available? Solid->Hood Action3 REQUIRED: 1. Fume Hood 2. Double Nitrile Gloves 3. Splash Goggles + Lab Coat Liquid->Action3 Action1 REQUIRED: 1. Fume Hood 2. Single Nitrile Gloves 3. Splash Goggles Hood->Action1 Yes Action2 CRITICAL STOP: Do not handle open powder. Use P100 Respirator if emergency. Hood->Action2 No

Figure 1: Decision logic for selecting engineering controls and PPE based on physical state.

Protocol A: Weighing & Transfer
  • Preparation: Place the balance inside the fume hood.[2] If the balance is external, use a tarred sealable secondary container (e.g., a screw-top vial) to transport the material.[2]

  • Static Control: Use an anti-static gun or ionizer if the powder appears "fly-away."[1][2] Static charge can disperse hazardous dust outside the weighing boat.[2]

  • Transfer: Use a disposable spatula.[1][2] Do not reuse spatulas to prevent cross-contamination of the stock bottle.[2]

  • Decontamination: Wipe the balance area with a damp paper towel (solvent: isopropanol) immediately after use.[2] Dispose of the towel as solid hazardous waste.

Protocol B: Solubilization & Synthesis
  • Solvent Addition: Add solvent to the solid, not the reverse, to minimize dust displacement.[2]

  • Inert Atmosphere: While not strictly pyrophoric, aminoquinolines can oxidize over time.[2] Flushing the headspace with Nitrogen or Argon is recommended for long-term storage or heated reactions.[1][2]

  • Heating: If heating is required, use a reflux condenser.[2] Never heat an open vessel of this compound outside a hood.

Emergency Response & Spill Management

Spill Cleanup Workflow

Spill_Response Spill Spill Detected Evac Evacuate Area (if aerosolized) Spill->Evac Large (>10g) PPE Don PPE: Double Gloves, Goggles, N95/P100 Spill->PPE Small (<10g) Evac->PPE Contain Containment: Cover with damp absorbent pads PPE->Contain Clean Cleanup: Scoop into hazardous waste bag Contain->Clean Wash Decon: Wash surface with soap & water Clean->Wash

Figure 2: Sequential response plan for solid or liquid spills.

Exposure First Aid:

  • Eye Contact: Immediately flush with water for 15 minutes while holding eyelids open.[1][2] Time this; 15 minutes feels like an eternity but is necessary to normalize pH.[2]

  • Skin Contact: Wash with copious soap and water.[2][3][4] Do not use ethanol or acetone, as these solvents may increase transdermal absorption of the aminoquinoline.[2]

  • Inhalation: Move to fresh air immediately. If breathing is difficult, seek medical attention.

Waste Disposal Strategy

Compliance with local environmental regulations (RCRA in the US) is mandatory.[2]

  • Solid Waste: Discard contaminated gloves, weighing boats, and paper towels into a container labeled "Hazardous Waste - Solid - Toxic/Irritant." [1][2]

  • Liquid Waste: Segregate into "Non-Halogenated Organic Waste" (unless halogenated solvents were used).[2]

  • Labeling: The waste tag must explicitly list "3-Aminoquinoline-5-carboxylic acid" to ensure downstream safety for waste handlers.[1][2]

References

  • PubChem . (n.d.).[2] Compound Summary: Aminoquinoline Derivatives. National Library of Medicine.[2] Retrieved from [Link]

  • Occupational Safety and Health Administration (OSHA) . (2024).[2] Laboratory Safety Guidance. Retrieved from [Link][2]

Sources

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